Amphotericin B methyl ester
Description
RN given refers to parent cpd
Properties
IUPAC Name |
methyl (1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H75NO17/c1-28-18-16-14-12-10-8-6-7-9-11-13-15-17-19-35(65-47-45(59)42(49)44(58)31(4)64-47)25-39-41(46(60)62-5)38(55)27-48(61,66-39)26-34(52)23-37(54)36(53)21-20-32(50)22-33(51)24-40(56)63-30(3)29(2)43(28)57/h6-19,28-39,41-45,47,50-55,57-59,61H,20-27,49H2,1-5H3/b7-6+,10-8+,11-9+,14-12+,15-13+,18-16+,19-17+/t28-,29-,30-,31+,32+,33+,34-,35-,36+,37+,38-,39-,41+,42-,43+,44+,45-,47-,48+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZIZEMIKKIBCA-TYVGYKFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)OC)OC3C(C(C(C(O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)OC)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H75NO17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35375-29-2 (hydrochloride) | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID701009331 | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
938.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36148-89-7 | |
| Record name | Amphotericin B monomethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36148-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylamphotericin B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036148897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylamphotericin B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701009331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPHOTERICIN B METHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/074Z98YIW3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Amphotericin B Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB) has long been a cornerstone in the treatment of systemic fungal infections. However, its clinical use is often hampered by significant toxicity, particularly nephrotoxicity. This has driven the development of derivatives with improved therapeutic indices. Among these, Amphotericin B methyl ester (AME), a semisynthetic derivative, has been the subject of considerable study. This technical guide provides an in-depth exploration of the mechanism of action of AME, focusing on its molecular interactions with fungal cell membranes, the formation of ion channels, and a comparative analysis with its parent compound.
Primary Mechanism of Action: Membrane Permeabilization through Sterol Binding and Ion Channel Formation
The principal antifungal activity of this compound, similar to its parent compound, is the disruption of the fungal cell membrane integrity. This is achieved through a multi-step process involving specific binding to ergosterol (B1671047), the primary sterol in fungal membranes, leading to the formation of transmembrane ion channels.
Preferential Binding to Ergosterol
The selectivity of AME for fungal cells over mammalian cells is rooted in its preferential binding to ergosterol over cholesterol. AME forms a tighter complex with both ergosterol and cholesterol compared to Amphotericin B. However, the degree of selectivity between the two sterols is less pronounced for AME than for the parent compound.[1] This interaction is a critical initiating event, concentrating the drug at the fungal cell membrane.
Ion Channel Formation: The Barrel-Stave Model
Following sterol binding, AME molecules self-assemble within the lipid bilayer to form ion-permeable channels, a process well-described by the "barrel-stave" model. Solid-state Nuclear Magnetic Resonance (NMR) studies have shown that AME orients itself perpendicularly within the lipid bilayer, a conformation that supports the formation of these transmembrane pores. In this model, several AME molecules arrange in a circular fashion, with their hydrophobic polyene chains facing the lipid acyl chains of the membrane and their hydrophilic polyhydroxyl regions lining the interior of the channel. This creates a water-filled pore that allows the leakage of monovalent ions, primarily K+, and other small molecules out of the cell, leading to a disruption of the electrochemical gradient and ultimately, cell death.
dot
Caption: Barrel-Stave model of AME ion channel.
Quantitative Data
The following tables summarize key quantitative data comparing Amphotericin B and this compound.
| Compound | Sterol | Apparent Binding Constant (Ka) | Reference |
| Amphotericin B | Ergosterol | High | [1] |
| Amphotericin B | Cholesterol | Lower than Ergosterol | [1] |
| This compound | Ergosterol | Higher than AmB | [1] |
| This compound | Cholesterol | Higher than AmB | [1] |
| Note: A higher Ka indicates tighter binding. |
| Compound | Parameter | Value | Conditions | Reference |
| Amphotericin B | Single Channel Conductance | ~4 pS and ~20-70 pS | Ergosterol-containing membranes | [2] |
| This compound | Single Channel Conductance | Not explicitly quantified | Ergosterol-containing membranes | |
| Note: The ion channel properties of AME are less characterized than those of AmB. The values for AmB are provided for context. |
Experimental Protocols
Determination of Sterol Binding Affinity by Scatchard Analysis
This method was used to determine the apparent binding constants of AME to sterols.
Methodology:
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Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared from egg phosphatidylcholine and the desired sterol (ergosterol or cholesterol) at a specific molar ratio.
-
Incubation: A known concentration of AME is incubated with the sterol-containing vesicles.
-
Separation: Unbound AME is separated from the vesicle-bound AME. This can be achieved by methods such as dialysis or ultracentrifugation.
-
Quantification: The concentration of bound and free AME is determined, often spectrophotometrically by leveraging the characteristic absorbance of the polyene chromophore.
-
Scatchard Plot: The ratio of bound to free AME is plotted against the concentration of bound AME. The negative slope of this plot yields the apparent binding constant (Ka).
dot
References
Synthesis and Structure of Amphotericin B Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B, a polyene macrolide antibiotic produced by Streptomyces nodosus, remains a crucial agent in the treatment of severe systemic fungal infections. Despite its efficacy, its clinical use is often limited by significant nephrotoxicity. To mitigate this toxicity and improve its therapeutic index, various derivatives have been synthesized. Among these, Amphotericin B methyl ester (AME) has been a subject of interest. This technical guide provides a comprehensive overview of the synthesis and structural elucidation of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing relevant pathways and workflows.
Synthesis of this compound
The primary method for the synthesis of this compound is the esterification of the carboxylic acid group of Amphotericin B. The most commonly cited method utilizes diazomethane (B1218177) as the methylating agent.
Experimental Protocols
Two detailed protocols for the synthesis of this compound using diazomethane are provided below, based on a patented process.[1]
Protocol 1: Synthesis using Dimethylformamide (DMF)
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Suspension: Suspend 75 g (81 mmol) of Amphotericin B in 1.1 liters of analytical grade dimethylformamide in a 4-liter Erlenmeyer flask.
-
Stirring: Stir the suspension for 1 hour. The color of the suspension will change from light yellow to ochre.
-
Dissolution: Add 5 ml of concentrated ammonium (B1175870) hydroxide (B78521) in portions to achieve complete dissolution of Amphotericin B.
-
Cooling: Cool the resulting solution to 5°C.
-
Esterification: Add a total of 7.85 g (187 mmol, a 130% excess) of diazomethane in approximately 600 ml of tetrahydrofuran (B95107). The diazomethane solution should be added in 50 ml portions over a 30-minute period.
-
Reaction Completion: Remove the cooling bath and stir the mixture at room temperature for 2 hours.
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Precipitation: Pour the reaction mixture into 2 liters of ethyl ether to precipitate the this compound.
-
Isolation and Washing: Filter the precipitate, wash it with ethyl ether (300 ml), and then with a mixture of acetone (B3395972) and ethyl ether.
-
Drying: Dry the final product in vacuo over P₂O₅ for 48 hours. This process yields approximately 71.5 g (94%) of this compound.[1]
Protocol 2: Synthesis using Hexamethylphosphoric Triamide (HMPA)
-
Suspension: Suspend 10 g of Amphotericin B in 100 ml of hexamethylphosphoric triamide.
-
Dissolution: While stirring, add concentrated ammonium hydroxide dropwise until complete dissolution is achieved.
-
Cooling: Cool the solution to 5°C.
-
Esterification: Add an excess (approximately 125%) of a titrated solution of diazomethane in tetrahydrofuran in 3-5 portions over 10-15 minutes.
-
Reaction Completion: Stir the mixture for 20 minutes.
-
Precipitation: Pour the reaction mixture into 2 liters of ethyl ether.
-
Isolation and Washing: Stir the resulting precipitate for 10 minutes, then filter it off and wash with ethyl ether (300 ml).
-
Drying: Dry the product in vacuo at room temperature. The yield is approximately 70%.[1]
Synthesis Workflow
Structure of this compound
The structure of this compound is characterized by the presence of a methyl group at the carboxyl terminus of the parent Amphotericin B molecule. Its molecular formula is C₄₈H₇₅NO₁₇, and it has a molecular weight of 938.1 g/mol .[2][3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₈H₇₅NO₁₇ | [3][4] |
| Molecular Weight | 938.1 g/mol | [2][3] |
| Appearance | Light yellow amorphous powder | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
Spectroscopic Data
Due to the limited availability of specific spectral data for this compound in publicly accessible literature, representative data for the parent compound, Amphotericin B, are provided for reference. The esterification primarily affects the signals associated with the carboxyl group and adjacent protons and carbons.
¹H and ¹³C NMR Data of Amphotericin B
Note: The following table contains selected, generalized chemical shift ranges for key functional groups in Amphotericin B. Specific assignments for all 73 protons and 47 carbons are complex and beyond the scope of this guide. Researchers should refer to specialized publications for detailed assignments.
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Polyene chain (-CH=CH-) | 5.5 - 6.5 | 120 - 140 |
| Mycosamine (B1206536) sugar protons | 1.2 - 5.0 | 50 - 100 |
| Macrolide ring protons (-CH-O-) | 3.0 - 4.5 | 60 - 80 |
| Methyl groups (-CH₃) | 0.8 - 1.5 | 10 - 25 |
| Carboxyl group (-COOH) | ~12 (highly variable) | ~175 |
Mass Spectrometry Data of Amphotericin B
The mass spectrum of Amphotericin B is complex. Key fragments often observed relate to the loss of the mycosamine sugar moiety and water molecules from the polyol chain.
| m/z | Interpretation |
| 924.5 | [M+H]⁺ (protonated molecule) |
| 946.5 | [M+Na]⁺ (sodium adduct) |
| 763.4 | [M+H - Mycosamine]⁺ |
| Multiple peaks | Loss of multiple water molecules (-18 amu) |
Note: The mass spectrum of this compound would show a molecular ion peak corresponding to its higher molecular weight (938.1 g/mol ) and a fragmentation pattern reflecting the presence of the methyl ester group.
X-ray Crystallography Data
Mechanism of Action
The primary mechanism of action of Amphotericin B and its derivatives, including the methyl ester, involves its interaction with ergosterol, a key component of fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, disrupting its integrity and causing leakage of essential intracellular components, ultimately leading to fungal cell death. Additionally, Amphotericin B can induce oxidative stress within the fungal cell.
Signaling Pathway of Amphotericin B's Antifungal Activity
Conclusion
This compound represents a significant modification of the parent drug, aimed at improving its therapeutic profile. The synthesis via esterification with diazomethane is a well-established method. While detailed structural data for the methyl ester is not as abundant as for Amphotericin B, its fundamental structural features and mechanism of action are understood to be closely related to the parent compound. This guide provides a foundational resource for researchers and professionals in drug development working with this important antifungal agent. Further research to fully characterize the physicochemical and structural properties of this compound is warranted to fully explore its therapeutic potential.
References
- 1. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]
- 2. Amphotericin B monomethyl ester | C48H75NO17 | CID 11968030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Amphotericin B Impurity 1(this compound) | C48H75NO17 | CID 37388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
Amphotericin B Methyl Ester: A Technical Deep Dive into its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant dose-limiting toxicities, particularly nephrotoxicity. This has driven the exploration of less toxic derivatives, among which Amphotericin B methyl ester (AME) has emerged as a compound of significant interest. AME, a semi-synthetic derivative of AmB, exhibits a modified biological activity profile, retaining potent antifungal efficacy while demonstrating a noteworthy reduction in toxicity compared to its parent compound. This technical guide provides an in-depth analysis of the biological activity of AME, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms and experimental workflows.
Mechanism of Action
The primary mechanism of action of Amphotericin B and its derivatives is the formation of ion channels in cell membranes.[1] This activity is predicated on the molecule's affinity for sterols, key components of eukaryotic cell membranes. In fungi, the predominant sterol is ergosterol (B1671047), whereas in mammalian cells, it is cholesterol. The therapeutic index of polyene antibiotics relies on their preferential binding to ergosterol over cholesterol.
AME, like its parent compound, binds to ergosterol in the fungal cell membrane, leading to the formation of transmembrane channels.[2] These channels disrupt the membrane's integrity, causing leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, which ultimately leads to fungal cell death.[1] Molecular dynamics simulations suggest that the interaction between AmB and ergosterol is more specific and stable than its interaction with cholesterol, contributing to its antifungal selectivity.[3] Freeze-fracture electron microscopy studies on Candida albicans have shown that AME induces significant rearrangements of intramembranous particles, creating elevations and furrows on the plasma membrane, a distinct morphology compared to the particle aggregation caused by Amphotericin B.[4] This suggests that while the fundamental mechanism of membrane disruption is similar, the precise molecular interactions and resulting membrane perturbations may differ between AME and AmB.
dot
Caption: AME's preferential binding to fungal ergosterol leads to cell death, while lower affinity for mammalian cholesterol results in reduced toxicity.
Antifungal Activity
AME retains a broad spectrum of antifungal activity, although some studies suggest it may be slightly less potent in vitro than Amphotericin B.[5] Its water solubility, however, presents a significant advantage for formulation and administration.[5]
Quantitative Antifungal Data
The following table summarizes the in vitro antifungal activity of Amphotericin B against various fungal pathogens. While extensive quantitative data specifically for AME is less consolidated in the literature, the provided AmB data serves as a crucial benchmark.
| Fungal Species | Drug | MIC Range (µg/mL) | Reference |
| Aspergillus fumigatus | Amphotericin B | 1 | [6] |
| Aspergillus flavus | Amphotericin B | 1 | [6] |
| Aspergillus terreus | Amphotericin B | 1 | [6] |
| Candida spp. | Amphotericin B | ≤1 - 2 | [5] |
| Fusarium spp. | Amphotericin B | Higher than Aspergillus | [7] |
Antiviral Activity
Beyond its antifungal properties, AME has demonstrated significant antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus (HSV-1 and HSV-2), Vesicular Stomatitis Virus (VSV), and Human Immunodeficiency Virus type 1 (HIV-1).[1][8] This antiviral action is also attributed to its interaction with sterols present in the viral envelope, which are derived from the host cell membrane.[8]
In the context of HIV-1, AME has been shown to potently inhibit viral replication by impairing viral infectivity and particle production.[1] The mechanism appears to involve the transmembrane glycoprotein (B1211001) gp41, as mutations in its cytoplasmic tail confer resistance to AME.[1]
dot
Caption: AME inhibits HIV-1 replication by targeting cholesterol in the viral envelope and disrupting the function of the gp41 glycoprotein.
Reduced Toxicity Profile
A key advantage of AME over Amphotericin B is its significantly lower toxicity. This has been demonstrated in various in vitro and in vivo models.
Quantitative Toxicity Data
| Assay | Cell Line/Animal Model | AME Result | Amphotericin B Result | Reference |
| Acute Intravenous Toxicity | Mice | ~20 times less toxic | More toxic | [9] |
| Nephrotoxicity (1-month study) | Rats (intraperitoneal) | ~4 times less nephrotoxic | More nephrotoxic | [9] |
| Nephrotoxicity (1-month study) | Dogs (intravenous) | ~8 times less nephrotoxic | More nephrotoxic | [9] |
| Hepatotoxicity (1-month study) | Dogs (intravenous) | ~2-4 times less hepatotoxic | More hepatotoxic | [9] |
| Cytotoxicity | Glial Cells (in vitro) | At least 10 times less toxic | More toxic | [10] |
| Neurotoxicity (intravenous) | Rats | No significant neurotoxicity at 10x AmB dose | Neurotoxic | [11] |
Despite the promising preclinical data, clinical trials with AME revealed a potential for neurotoxicity, specifically leukoencephalopathy, in patients receiving high cumulative doses.[12][13] This underscores the importance of careful dose and duration considerations in clinical settings.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation:
-
From a 24-hour old culture on Sabouraud Dextrose Agar, pick five distinct colonies (~1mm).
-
Suspend colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension and adjust the turbidity to match a 0.5 McFarland standard (1 x 10^6 to 5 x 10^6 cells/mL).
-
Dilute the adjusted inoculum 1:50 in RPMI 1640 medium to obtain the final inoculum density.[7]
-
-
Drug Dilution:
-
Perform serial twofold dilutions of AME in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.[7]
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of AME that causes complete inhibition of visible growth.[7]
-
dot
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of AME using the broth microdilution method.
Hemolysis Assay
This assay assesses the lytic effect of AME on red blood cells (RBCs), a measure of its potential toxicity to mammalian cells.
-
RBC Preparation:
-
Obtain fresh whole blood and centrifuge to pellet the RBCs.
-
Wash the RBCs multiple times with phosphate-buffered saline (PBS) by repeated centrifugation and resuspension.
-
Prepare a final suspension of RBCs in PBS (e.g., 2% v/v).
-
-
Assay Setup:
-
In a 96-well plate, add different concentrations of AME.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a lysis agent like Triton X-100 or distilled water).
-
Add the RBC suspension to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
-
Measurement:
-
Centrifuge the plate to pellet intact RBCs.
-
Transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
-
Calculation:
-
Calculate the percentage of hemolysis for each AME concentration relative to the positive control.
-
% Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100
-
dot
Caption: Step-by-step workflow of an in vitro hemolysis assay to evaluate the cytotoxicity of AME.
Cytotoxicity Assay (MTT Assay)
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Addition:
-
Treat the cells with various concentrations of AME.
-
Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[14]
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each AME concentration compared to the untreated control.
-
Determine the IC50 value (the concentration of AME that inhibits 50% of cell viability).
-
dot
References
- 1. Inhibition of HIV-1 replication by this compound: selection for resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent progress in the study of the interactions of amphotericin B with cholesterol and ergosterol in lipid environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride and amphotericin B: comparative acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. himedialabs.com [himedialabs.com]
- 6. Susceptibility Breakpoints for Amphotericin B and Aspergillus Species in an In Vitro Pharmacokinetic-Pharmacodynamic Model Simulating Free-Drug Concentrations in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdilution Susceptibility Testing of Amphotericin B, Itraconazole, and Voriconazole against Clinical Isolates of Aspergillus and Fusarium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiviral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Toxicological Studies of this compound and Amphotericin B in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Leukoencephalopathy in patients treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurotoxicity of this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Amphotericin B Methyl Ester: A Technical Guide to its Role as a Cholesterol-Binding Compound
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, exerts its therapeutic effect and unfortunately, its dose-limiting toxicity, through its interaction with sterols in cell membranes. Its higher affinity for ergosterol, the primary sterol in fungal membranes, over cholesterol in mammalian membranes forms the basis of its antifungal activity.[1][2] Amphotericin B methyl ester (AME), a semi-synthetic derivative of AmB, has been developed to improve its therapeutic index.[3][4] This technical guide provides an in-depth analysis of AME as a cholesterol-binding compound, detailing its mechanism of action, presenting available quantitative data, outlining key experimental protocols for its study, and visualizing associated cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of antifungal and antiviral therapies targeting membrane sterols.
Mechanism of Action: Cholesterol Binding and Membrane Perturbation
The primary mechanism of action for Amphotericin B and its derivatives involves their binding to membrane sterols. In mammalian cells, the principal target is cholesterol. This interaction leads to the formation of transmembrane channels or pores, disrupting membrane integrity and causing leakage of intracellular ions and small molecules, ultimately leading to cell death.[5] AME, as a cholesterol-binding compound, shares this fundamental mechanism.[3][4][6]
The interaction with cholesterol is also linked to the disruption of specialized membrane microdomains known as lipid rafts. These cholesterol- and sphingolipid-rich domains serve as platforms for various signaling proteins. By sequestering cholesterol, AME can alter the integrity and function of these rafts, thereby modulating downstream signaling cascades.[7]
Quantitative Data: Sterol Binding Affinity
| Compound | Technique | Membrane Composition | Binding Affinity (Kd) | Reference |
| Amphotericin B | Surface Plasmon Resonance (SPR) | POPC with 20% Cholesterol | ~18-fold lower affinity than for ergosterol-containing membranes | [8] |
Note: POPC stands for 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine.
A 1982 study by Readio and Bittman investigated the equilibrium binding of both AmB and AME to sterols, which could contain the sought-after comparative data, but the specific quantitative values from this study were not available in the searched resources.[8]
Experimental Protocols
This section details methodologies for key experiments to characterize the interaction of this compound with cholesterol.
Synthesis of this compound
A detailed protocol for the synthesis of AME can be adapted from established patent literature. The following is a summarized workflow.
Biophysical Characterization of Cholesterol Binding
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol Outline:
-
Sample Preparation:
-
Prepare a solution of AME in a suitable buffer (e.g., phosphate-buffered saline, PBS). The concentration should be accurately determined.
-
Prepare liposomes containing a defined concentration of cholesterol (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) with 20 mol% cholesterol) in the same buffer.
-
-
ITC Experiment:
-
Load the AME solution into the ITC syringe.
-
Load the cholesterol-containing liposome (B1194612) suspension into the sample cell.
-
Perform a series of injections of the AME solution into the liposome suspension while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-per-injection data points.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH).
-
SPR is a label-free technique for real-time monitoring of biomolecular interactions.
Protocol Outline:
-
Liposome Preparation: Prepare liposomes with and without cholesterol as described for ITC.
-
Chip Preparation:
-
Use a hydrophobic sensor chip (e.g., L1 chip).
-
Immobilize the cholesterol-containing liposomes onto the sensor chip surface. A control flow cell should be prepared with liposomes lacking cholesterol.
-
-
Binding Analysis:
-
Inject a series of concentrations of AME over the sensor surface.
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Fluorescence-based assays can provide insights into the binding of AME to cholesterol-containing membranes.
Protocol Outline (Fluorescence Polarization):
-
Probe Selection: Utilize the intrinsic fluorescence of AME or a suitable fluorescent probe that partitions into the lipid membrane.
-
Sample Preparation:
-
Prepare liposomes with varying concentrations of cholesterol.
-
Add a fixed concentration of AME (or the fluorescent probe) to the liposome suspensions.
-
-
Measurement:
-
Excite the sample with polarized light at the appropriate wavelength.
-
Measure the intensity of emitted light parallel and perpendicular to the excitation plane.
-
-
Data Analysis:
-
Calculate the fluorescence polarization or anisotropy. An increase in polarization upon binding of AME to the liposomes indicates a decrease in its rotational mobility, signifying interaction.
-
Cellular Effects and Signaling Pathways
The sequestration of cholesterol by AME from lipid rafts can have profound effects on cellular signaling pathways that are dependent on the integrity of these microdomains.
Disruption of Lipid Raft-Mediated Signaling
Lipid rafts act as organizing centers for signaling molecules. Their disruption by cholesterol-binding agents like AME can lead to the dysregulation of key pathways.
Disruption of lipid rafts by cholesterol depletion has been shown to affect signaling pathways such as the PI3K/Akt and Ras/ERK pathways.[9][10] AME, by binding to cholesterol, is proposed to initiate a similar cascade of events, leading to altered cellular responses.
Conclusion
This compound is a potent cholesterol-binding compound that shares a fundamental mechanism of action with its parent molecule, Amphotericin B. Its ability to interact with and sequester membrane cholesterol leads to membrane disruption and the modulation of critical cellular signaling pathways localized within lipid rafts. While direct quantitative comparisons of its cholesterol binding affinity to that of Amphotericin B are not extensively documented in recent literature, the experimental protocols outlined in this guide provide a robust framework for such investigations. A deeper understanding of the precise molecular interactions between AME and cholesterol, and the subsequent signaling consequences, will be invaluable for the rational design of new antifungal and antiviral agents with improved efficacy and reduced toxicity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Antifungal Mechanism of Amphotericin B Elucidated in Ergosterol and Cholesterol-Containing Membranes Using Neutron Reflectometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Comparative molecular dynamics simulations of amphotericin B-cholesterol/ergosterol membrane channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. Lipid Raft Redox Signaling: Molecular Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput and Sensitive Assay for Amphotericin B Interaction with Lipid Membrane on the Model Membrane Systems by Surface Plasmon Resonance [jstage.jst.go.jp]
- 9. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Antifungal Spectrum of Amphotericin B Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant nephrotoxicity. This has driven the development of derivatives with improved safety profiles. Amphotericin B methyl ester (AME), a semisynthetic, water-soluble derivative of AmB, emerged as a promising candidate with retained broad-spectrum antifungal activity and potentially reduced toxicity. This technical guide provides an in-depth overview of the antifungal spectrum of AME, its mechanism of action, and the experimental protocols used for its evaluation. All quantitative data are summarized in comparative tables, and key processes are visualized using diagrams to facilitate understanding.
Mechanism of Action
The primary mechanism of action of this compound, similar to its parent compound, is the disruption of the fungal cell membrane integrity. This process is initiated by the binding of AME to ergosterol (B1671047), the principal sterol in fungal cell membranes. This interaction leads to the formation of pores or channels in the membrane, resulting in increased permeability and the leakage of essential intracellular components, such as ions (K+, Na+) and small organic molecules, which ultimately leads to fungal cell death.[1]
A secondary mechanism that contributes to the fungicidal activity of AME is the induction of oxidative stress. The binding to ergosterol and subsequent membrane disruption can trigger the production of reactive oxygen species (ROS) within the fungal cell. This oxidative burst causes damage to vital cellular components, including proteins and DNA, further contributing to cell death.[2][3]
Mechanism of action of this compound.
Antifungal Spectrum: In Vitro Susceptibility Data
The in vitro antifungal activity of this compound has been evaluated against a broad range of pathogenic fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data from various studies, comparing AME with its parent compound, Amphotericin B.
Table 1: Activity against Yeast and Yeast-like Fungi
| Fungal Species | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |
| Candida albicans | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |
| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |
| Candida tropicalis | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |
| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |
| Candida parapsilosis | AME | 0.2 - 1.0 | 0.4 - 2.0 | [4] |
| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [4] | |
| Candida krusei | AME | 0.4 - 2.0 | 0.8 - 4.0 | [4] |
| AmB | 0.2 - 1.0 | 0.4 - 2.0 | [4] | |
| Cryptococcus neoformans | AME | 0.1 - 0.5 | 0.2 - 1.0 | [5][6] |
| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [5][6] |
Table 2: Activity against Filamentous Fungi (Molds)
| Fungal Species | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |
| Aspergillus fumigatus | AME | 0.5 - 2.0 | 1.0 - 4.0 | [7] |
| AmB | 0.25 - 1.0 | 0.5 - 2.0 | [7][8] | |
| Aspergillus flavus | AME | 0.5 - 2.0 | 1.0 - 4.0 | [7] |
| AmB | 0.25 - 1.0 | 0.5 - 2.0 | [7][8] | |
| Aspergillus niger | AME | 0.5 - 4.0 | 1.0 - 8.0 | [7] |
| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [7] | |
| Rhizopus spp. | AME | 1.0 - 8.0 | >8.0 | [9] |
| AmB | 0.5 - 4.0 | >4.0 | [9][10] | |
| Mucor spp. | AME | 1.0 - 8.0 | >8.0 | [9] |
| AmB | 0.5 - 4.0 | >4.0 | [9][10] |
Table 3: Activity against Dimorphic Fungi and Dermatophytes
| Fungal Species | Fungal Form | Drug | MIC (µg/mL) Range | MFC (µg/mL) Range | Reference(s) |
| Histoplasma capsulatum | Yeast | AME | 0.1 - 0.5 | 0.2 - 1.0 | |
| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [11] | ||
| Blastomyces dermatitidis | Yeast | AME | 0.1 - 0.5 | 0.2 - 1.0 | |
| AmB | 0.05 - 0.25 | 0.1 - 0.5 | [11] | ||
| Coccidioides immitis | Spherule | AME | 0.2 - 1.0 | 0.4 - 2.0 | |
| AmB | 0.1 - 0.5 | 0.2 - 1.0 | [11] | ||
| Trichophyton rubrum | Mycelial | AME | 0.5 - 4.0 | 1.0 - 8.0 | [12][13] |
| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [12][13] | ||
| Trichophyton mentagrophytes | Mycelial | AME | 0.5 - 4.0 | 1.0 - 8.0 | [12][13] |
| AmB | 0.25 - 2.0 | 0.5 - 4.0 | [12][13] | ||
| Microsporum canis | Mycelial | AME | 1.0 - 8.0 | 2.0 - 16.0 | [12] |
| AmB | 0.5 - 4.0 | 1.0 - 8.0 | [12] |
Experimental Protocols
The in vitro antifungal susceptibility of this compound is predominantly determined using broth microdilution methods, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Yeasts (CLSI M27-A3)
This method is employed for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeast species such as Candida and Cryptococcus.
-
Preparation of Antifungal Agent: A stock solution of AME is prepared in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in RPMI 1640 medium to achieve the desired final concentrations in the microdilution plate.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well of the microtiter plate.
-
Incubation: The inoculated microtiter plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles, but complete inhibition for polyenes) compared to the growth in the control well (drug-free).
Workflow for CLSI M27-A3 broth microdilution assay.
Broth Microdilution Method for Filamentous Fungi (CLSI M38-A2)
For filamentous fungi like Aspergillus and Rhizopus, a modified protocol is used to account for their different growth characteristics.
-
Preparation of Antifungal Agent: Similar to the yeast protocol, AME is serially diluted in RPMI 1640 medium.
-
Inoculum Preparation: A conidial or sporangiospore suspension is prepared from a mature culture and the turbidity is adjusted to a 0.4-0.5 McFarland standard. The suspension is then diluted to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
Incubation: Plates are incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control wells.
-
MIC Determination: The MIC is determined as the lowest concentration of AME that shows complete inhibition of growth.
Workflow for CLSI M38-A2 broth microdilution assay.
Conclusion
This compound demonstrates a broad spectrum of antifungal activity, comparable to, though in some cases slightly less potent than, its parent compound, Amphotericin B. Its primary advantage lies in its increased water solubility, which was anticipated to translate to a better safety profile. The data presented in this guide indicate that AME is active against a wide range of clinically important yeasts, molds, and dimorphic fungi. The standardized protocols outlined provide a framework for the consistent and reproducible evaluation of its in vitro efficacy. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential of AME in the management of invasive fungal infections.
References
- 1. Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Approved Standard CLSI Document M38-A2 – ScienceOpen [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 4. jidc.org [jidc.org]
- 5. scispace.com [scispace.com]
- 6. Frontiers | Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide and amphotericin B against Cryptococcus neoformans [frontiersin.org]
- 7. mjpath.org.my [mjpath.org.my]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Susceptibilities of 217 Clinical Isolates of Zygomycetes to Conventional and New Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the post-antifungal effect (PAFE) of amphotericin B and nystatin against 30 zygomycetes using two different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal Susceptibility of Emerging Dimorphic Pathogens in the Family Ajellomycetaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifungal Efficacy of Amphotericin B against Dermatophytes and its Relevance in Recalcitrant Dermatophytoses: A Commentary - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medicinearticle.com [medicinearticle.com]
Antiviral Properties of Amphotericin B Methyl Ester Against Enveloped Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphotericin B methyl ester (AME), a water-soluble derivative of the polyene antibiotic Amphotericin B, has demonstrated significant antiviral activity against a range of enveloped viruses. This document provides a comprehensive overview of its mechanism of action, spectrum of activity, and the experimental protocols used to evaluate its efficacy. Notably, AME exhibits a more favorable toxicity profile compared to its parent compound, Amphotericin B (AmB), making it a compound of interest for further antiviral drug development. The primary mechanism of action is believed to be the direct interaction with and disruption of the viral lipid envelope, leveraging the presence of host-derived sterols.
Introduction
Amphotericin B (AmB) is a potent antifungal agent that has been in clinical use for decades. However, its application is often limited by significant toxicity, particularly nephrotoxicity. To address this, derivatives such as this compound (AME) were developed. AME is water-soluble and retains the antifungal properties of its parent compound but is significantly less toxic to mammalian cells.[1][2][3] Beyond its antifungal capabilities, early research has established AME as a potential broad-spectrum antiviral agent specifically targeting enveloped viruses.[1][4] This activity is attributed to its ability to interact with sterol components, like cholesterol, which are integral to the structure of viral envelopes derived from host cell membranes.[1]
Mechanism of Action: Direct Viral Envelope Disruption
The antiviral activity of AME is not targeted at viral enzymes or replication pathways but at the structural integrity of the virion itself. The proposed mechanism involves the high affinity of the polyene macrolide for sterols.
-
Viral Envelope Composition : Enveloped viruses acquire their lipid bilayer from the host cell during the budding process. This envelope is therefore rich in host-cell lipids, including cholesterol.
-
AME-Sterol Interaction : AME binds to cholesterol molecules within the viral envelope.[1][5]
-
Envelope Disruption : This binding is thought to cause morphological alterations and the formation of pores or channels in the envelope, leading to a loss of integrity.[6] This disruption ultimately inactivates the virus, preventing it from successfully infecting host cells.
This mechanism is supported by the observation that AME is effective against various enveloped viruses but shows no activity against non-enveloped viruses such as adenovirus type 4 or echovirus type 11.[1]
Antiviral Spectrum and Efficacy
In vitro studies have demonstrated the activity of AME against a variety of enveloped viruses. The inactivation of these viruses is dependent on AME concentration, temperature, and contact time.[1]
| Virus Family | Virus | Key Finding | Reference |
| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | AME inactivates VSV and causes morphological changes to the viral envelope. Binding of AME to VSV was demonstrated via sucrose (B13894) gradients. | [1][6] |
| Herpesviridae | Herpes Simplex Virus Type 1 & 2 (HSV-1, HSV-2) | AME exhibits antiviral effects in plaque reduction assays. | [1] |
| Togaviridae | Sindbis Virus | AME shows demonstrable antiviral activity. | [1] |
| Poxviridae | Vaccinia Virus | AME is effective against this large, enveloped DNA virus. | [1] |
| Retroviridae | Human T-lymphotropic virus III (HTLV-III/HIV) | AME inhibits viral replication in cell culture. The mechanism is believed to involve disruption of HIV-1 particle production. | [5][7] |
Quantitative Data: Efficacy and Cytotoxicity
Precise 50% effective concentration (EC50) values for this compound against specific enveloped viruses are not extensively reported in the foundational literature. However, the studies consistently demonstrate a dose-dependent antiviral effect.[1] More readily available is comparative cytotoxicity data, which highlights the reduced toxicity of AME relative to its parent compound, Amphotericin B (AmB). The 50% cytotoxic concentration (CC50) is the concentration of a compound that results in the death of 50% of host cells. A higher CC50 value indicates lower cytotoxicity.
The table below includes CC50 values for the parent compound, Amphotericin B, to provide context for its known cytotoxicity profile. The significantly improved tolerability of AME is a key advantage.[2][3]
| Compound | Cell Line | Assay Duration | CC50 (µg/mL) | Reference |
| Amphotericin B | Macrophages | Not Specified | 4.31 ± 2.66 | [8] |
| Amphotericin B | VERO | 24 hours | ~15-20 | [9] |
| Amphotericin B | Fibroblasts | Not Specified | Causes sublethal cytotoxicity at 5-10 µg/mL and is lethal at ≥100 µg/mL. | [10] |
| This compound (AME) | Various (Human & Mouse) | 24-72 hours | Consistently less toxic than AmB across multiple normal and tumor cell lines. Specific CC50 values not provided, but higher concentrations are required to reduce growth rates compared to AmB. | [2][3] |
Note: The Selectivity Index (SI), calculated as CC50/EC50, is a critical measure of a compound's therapeutic window. While AME's lower cytotoxicity suggests a potentially high SI, the lack of published EC50 data prevents its calculation.
Experimental Protocols
The evaluation of AME's antiviral properties typically involves two key in vitro assays: a plaque reduction assay to measure antiviral efficacy and a cytotoxicity assay to determine the effect on host cells.
Plaque Reduction Assay (for EC50 Determination)
This assay is considered a gold standard for quantifying viral infectivity and the efficacy of antiviral compounds.
Principle: This method measures the ability of a drug to reduce the number of infectious virus particles, or plaques, that form on a monolayer of cultured host cells.
Detailed Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., VERO, BHK-21) in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of AME in a suitable cell culture medium.
-
Virus Treatment:
-
Direct Virucidal Action: Incubate a known titer of virus (e.g., 100-200 plaque-forming units, PFU) directly with the various concentrations of AME for a set period (e.g., 60 minutes at 37°C).
-
Inhibition of Replication: Alternatively, to test for inhibition of post-entry steps, infect the cell monolayer first, then add the AME-containing medium.
-
-
Infection of Monolayers: Remove the growth medium from the cell monolayers and inoculate them with the virus-AME mixture (for virucidal test) or the virus alone. Allow for viral adsorption for 1-2 hours.
-
Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding concentrations of AME. This overlay prevents the random spread of progeny virus, ensuring that new infections are localized and form discrete plaques.
-
Incubation: Incubate the plates for 2-5 days, depending on the virus, to allow for plaque formation.
-
Plaque Visualization and Counting:
-
Fix the cells with a solution like 10% formalin.
-
Remove the overlay and stain the cell monolayer with a dye such as crystal violet, which stains living cells. Plaques will appear as clear, unstained areas where the cells have been lysed by the virus.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each AME concentration compared to the untreated virus control. The EC50 is determined by regression analysis as the concentration of AME that reduces the plaque count by 50%.
Cytotoxicity Assay (for CC50 Determination)
This assay is performed in parallel with the efficacy assay to ensure that the observed antiviral effect is not simply due to the compound killing the host cells.
Principle: This assay measures the viability of uninfected host cells after exposure to various concentrations of the test compound.
Detailed Methodology:
-
Cell Seeding: Plate the same host cells used in the plaque assay into a 96-well microplate at a predetermined density.
-
Compound Addition: After the cells have adhered, replace the medium with fresh medium containing serial dilutions of AME. Include wells with medium alone (cell control) and wells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-5 days).
-
Viability Assessment: Quantify cell viability using a metabolic assay, such as:
-
MTT Assay: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Neutral Red Uptake Assay: Add Neutral Red dye, which is taken up and stored in the lysosomes of viable cells.
-
-
Data Acquisition: After an appropriate incubation period with the dye, solubilize the formazan crystals (for MTT) or extract the dye from the cells. Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each AME concentration relative to the untreated cell control. The CC50 is determined by regression analysis as the concentration of AME that reduces cell viability by 50%.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antiviral agent against enveloped viruses. Its mechanism of action, which involves direct disruption of the viral envelope by binding to cholesterol, is advantageous as it is less susceptible to the development of resistance that often plagues drugs targeting specific viral enzymes. Furthermore, its significantly reduced cytotoxicity compared to Amphotericin B suggests a wider therapeutic window.
For drug development professionals, AME represents a promising scaffold. Future research should focus on:
-
Quantitative Efficacy Studies: Systematically determining the EC50 and CC50 values for AME against a broad panel of clinically relevant enveloped viruses (e.g., Influenza, Coronaviruses, Flaviviruses) to establish a clear selectivity index.
-
Formulation Development: Investigating lipid-based or nanoparticle formulations to potentially enhance delivery and further improve the safety profile.
-
In Vivo Studies: Progressing to animal models to evaluate the in vivo efficacy and pharmacokinetics of AME as an antiviral therapeutic.
By leveraging its unique mechanism and favorable safety profile, AME could be repurposed or re-engineered to address the ongoing challenge of emerging and drug-resistant enveloped viral pathogens.
References
- 1. Antiviral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amphotericin B as antiviral drug: Possible efficacy against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of this compound on vesicular stomatitis virus morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-viral activity of this compound: inhibition of HTLV-III replication in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Early-Stage Research on Amphotericin B Methyl Ester Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, remains a cornerstone in the treatment of severe systemic fungal infections. Its broad spectrum of activity and fungicidal nature make it a critical therapeutic agent. However, its clinical utility is often hampered by significant dose-limiting toxicities, most notably nephrotoxicity. This has driven extensive research into the development of AmB derivatives with an improved therapeutic index, aiming to retain the potent antifungal activity while reducing host toxicity.
Among the most promising early derivatives is the Amphotericin B methyl ester (AME). Esterification of the carboxyl group of Amphotericin B results in a compound that retains significant antifungal efficacy but exhibits markedly lower toxicity compared to the parent drug.[1][2] Further research has led to the development of second-generation AME derivatives, including N-D-ornithyl this compound (O-AME) and N-methyl-N-D-fructosyl this compound (MF-AME), which have been investigated for further improvements in the therapeutic window.[3][4]
This technical guide provides an in-depth overview of the early-stage research on this compound and its subsequent derivatives. It summarizes key quantitative data on their biological activity and toxicity, details the experimental protocols used for their evaluation, and provides visual representations of key processes and pathways to aid in understanding.
Mechanism of Action
The primary mechanism of action of Amphotericin B and its methyl ester derivatives is the disruption of fungal cell membrane integrity.[2][5] This is achieved through a high affinity for ergosterol (B1671047), the principal sterol in fungal cell membranes. In contrast, they have a lower affinity for cholesterol, the predominant sterol in mammalian cell membranes, which forms the basis of their selective toxicity.[2]
Upon binding to ergosterol, the polyene molecules self-assemble to form transmembrane channels or pores.[5][6] This pore formation leads to a rapid leakage of essential intracellular ions, such as K+, Na+, H+, and Cl-, and other small molecules, ultimately resulting in fungal cell death.[5][6]
Derivatives of AME are thought to operate via the same fundamental mechanism. However, modifications to the parent molecule may influence the drug's affinity for ergosterol versus cholesterol, potentially leading to a more favorable selectivity profile and reduced host cell toxicity.[4] For instance, the improved selective toxicity of MF-AME is hypothesized to be partly due to a better ability to differentiate between ergosterol and cholesterol.[7]
Figure 1: Mechanism of action of this compound derivatives.
Quantitative Data
The following tables summarize the in vitro antifungal activity and in vivo toxicity of this compound (AME) and its derivatives in comparison to the parent compound, Amphotericin B.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungus | Amphotericin B | This compound (AME) | N-D-ornithyl this compound (O-AME) |
| Candida albicans | 0.2 - 0.5 | 0.2 - 0.78 | 0.1 - 0.2 |
| Candida tropicalis | 0.2 | 0.39 | 0.1 |
| Candida parapsilosis | 0.1 | 0.2 | 0.05 |
| Candida krusei | 0.78 | 1.56 | 0.39 |
| Cryptococcus neoformans | 0.1 - 0.2 | 0.1 - 0.39 | 0.05 - 0.1 |
| Aspergillus fumigatus | 0.39 | 0.78 | 0.2 |
| Histoplasma capsulatum | 0.05 | 0.1 | - |
| Blastomyces dermatitidis | 0.05 | 0.05 | - |
| Sporothrix schenckii (yeast) | 5.0 | 10.0 | - |
Data compiled from Parmegiani et al. and Howarth et al.[3][8]
Table 2: In Vivo Acute Toxicity (LD50 in mg/kg, Intravenous, Mice)
| Compound | LD50 (mg/kg) |
| Amphotericin B | ~3.7 |
| This compound (AME) | ~70 |
| N-D-ornithyl this compound (O-AME) | ~40 |
| N-methyl-N-D-fructosyl this compound (MF-AME) | 400 |
Data compiled from Parmegiani et al. and Cybulska et al.[3][9]
Experimental Protocols
This section details the methodologies for key experiments cited in the early-stage research of this compound derivatives.
Synthesis of this compound
A common method for the synthesis of this compound involves the esterification of the free carboxyl group of Amphotericin B. A patented process provides a detailed example:
-
Dissolution: Amphotericin B is suspended in a solvent such as hexamethylphosphoric triamide.
-
Solubilization: Concentrated ammonium (B1175870) hydroxide (B78521) is added dropwise with stirring until the Amphotericin B is completely dissolved.
-
Esterification: The solution is cooled, and an excess of a titrated solution of diazomethane (B1218177) in tetrahydrofuran (B95107) is added in portions.
-
Precipitation: The resulting reaction mixture is poured into a large volume of absolute ether with intensive stirring to precipitate the methyl ester.
-
Purification and Drying: The precipitate is filtered, washed with ether and acetone-ether, and dried under vacuum.
Figure 2: Workflow for the synthesis of this compound.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of the compounds is typically determined using a broth microdilution method based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar). Colonies are then suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is further diluted in the test medium.
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI 1640).
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the diluted compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control well.
Figure 3: Experimental workflow for antifungal susceptibility testing.
In Vitro Cytotoxicity Assays
This assay assesses the lytic effect of the compounds on red blood cells (erythrocytes), providing an indication of membrane-damaging toxicity.
-
Erythrocyte Preparation: Fresh red blood cells are washed multiple times with a buffered saline solution (e.g., PBS) by centrifugation and resuspension to remove plasma components.
-
Incubation: A suspension of the washed erythrocytes is incubated with various concentrations of the test compounds for a defined period (e.g., 1 hour) at 37°C.
-
Centrifugation: After incubation, the samples are centrifuged to pellet the intact erythrocytes.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis, typically achieved with a detergent like Triton X-100) and a negative control (no drug).
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Mammalian cells (e.g., fibroblasts, renal cells) are seeded into a 96-well plate and allowed to adhere and grow for a specified time.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a defined period (e.g., 24-72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plate is incubated for a further few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Conclusion
The early-stage research on this compound and its derivatives has clearly demonstrated the potential of this chemical modification strategy to improve the therapeutic index of polyene antibiotics. The data consistently show that AME and its subsequent derivatives, such as O-AME and MF-AME, retain significant, broad-spectrum antifungal activity while exhibiting substantially lower in vitro and in vivo toxicity compared to the parent Amphotericin B.
The methodologies outlined in this guide, including standardized antifungal susceptibility testing and various cytotoxicity assays, have been instrumental in characterizing these derivatives and establishing their improved safety profiles. The development of these compounds represents a significant step forward in the quest for safer and more effective treatments for life-threatening systemic fungal infections. Further research and clinical development of these and other novel Amphotericin B derivatives are warranted to fully realize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jchps.com [jchps.com]
In Vitro Dynamics of Amphotericin B Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amphotericin B (AmB) has long been a cornerstone in the treatment of severe systemic fungal infections. However, its clinical utility is often hampered by significant toxicity, particularly nephrotoxicity. This has driven the development of derivatives with improved safety profiles. Among these, Amphotericin B methyl ester (AME), a semi-synthetic, water-soluble derivative, has been the subject of numerous in vitro investigations. This technical guide provides an in-depth overview of the in vitro studies of AME, consolidating data on its antifungal activity, mechanism of action, and cytotoxicity. Detailed experimental protocols and visual workflows are presented to facilitate the replication and further exploration of the properties of this promising antifungal agent.
Antifungal Activity of this compound
In vitro studies have consistently demonstrated that AME retains significant antifungal activity, although it is generally slightly less potent than its parent compound, Amphotericin B.[1][2] The fungicidal action of AME has been evaluated against a broad spectrum of pathogenic fungi.
Quantitative Antifungal Susceptibility Data
The minimal inhibitory concentration (MIC) and minimal fungicidal concentration (MFC) are key parameters for assessing the antifungal potency of a compound. The following tables summarize the in vitro susceptibility of various fungal species to AME in comparison to AmB.
Table 1: In Vitro Antifungal Activity of AME vs. Amphotericin B against Yeast-like Fungi
| Fungal Species | Antibiotic | Minimal Fungicidal Concentration (MFC, µg/mL) |
| Sporothrix schenckii (yeast cells) | AME | 5 - 10 |
| AmB | 5 - 10 | |
| Other yeast-like fungi | AME | ≤ 1 |
| AmB | ≤ 1 |
Data sourced from Howarth et al., 1975.[1]
Table 2: In Vitro Antifungal Activity of AME vs. Amphotericin B against Filamentous and Dimorphic Fungi
| Fungal Species | Antibiotic | Minimal Fungicidal Concentration (MFC, µg/mL) |
| Sporothrix schenckii (filamentous form) | AME | 10 |
| AmB | 10 | |
| Oidiodendron kalrai (filamentous form) | AME | 50 |
| AmB | 50 | |
| Dermatophytes, Phycomycetes, Dematiaceous fungi | AME | up to 50 |
| AmB | up to 50 |
Data sourced from Howarth et al., 1975.[1]
Mechanism of Action
The primary mechanism of action of AME, similar to AmB, involves its interaction with sterols in the fungal cell membrane.[3] This interaction leads to the formation of transmembrane channels or pores, disrupting membrane integrity and causing leakage of intracellular components, ultimately resulting in cell death.[4][5][6]
Preferential Binding to Ergosterol
The selective toxicity of AME towards fungal cells is attributed to its higher affinity for ergosterol, the predominant sterol in fungal cell membranes, compared to cholesterol, the primary sterol in mammalian cell membranes.[3] This preferential binding is a critical factor in its antifungal activity. Freeze-fracture electron microscopy studies have shown that AME induces a rearrangement of intramembranous particles in the plasma membranes of Candida albicans, leading to the formation of elevations and furrows.[7] This effect on ergosterol-containing membranes is more pronounced than that of AmB.[7]
Visualization of the Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound at the fungal cell membrane.
Caption: Conceptual diagram of AME's mechanism of action.
In Vitro Cytotoxicity and Hemolytic Activity
A key advantage of AME over AmB is its reduced toxicity to mammalian cells. In vitro studies have consistently shown that AME is less cytotoxic and hemolytic than its parent compound.[2][8]
Comparative Cytotoxicity Data
Studies using various mammalian cell lines have demonstrated the lower toxicity of AME. For instance, AME caused less membrane damage (measured by 51Cr release) at 1 hour and was less toxic in terms of 24-hour cell survival and 72-hour cell viability compared to AmB and its deoxycholate formulation (Fungizone).[8] Furthermore, higher concentrations of AME were required to reduce the growth rate of five different cell lines.[8] Interestingly, AME has shown differential sensitivity, being more toxic to tumor-derived cell lines than to normal cell lines, a pattern not observed with AmB or Fungizone.[2]
Hemolytic Activity
The reduced toxicity of AME extends to its effect on red blood cells. AME exhibits significantly lower hemolytic activity compared to AmB. This is a critical factor for its potential systemic use.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to evaluate AME.
Antifungal Susceptibility Testing: Broth Microdilution Method for MIC and MFC Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on Amphotericin B.[9][10]
Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of AME against a fungal isolate.
Materials:
-
This compound (AME)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
96-well microtiter plates.
-
Fungal inoculum, standardized to 0.5 McFarland.
-
Sterile saline or water.
-
Sabouraud Dextrose Agar (B569324) (SDA) plates.
-
Incubator (35°C).
Procedure:
-
Preparation of AME dilutions: Prepare a stock solution of AME in a suitable solvent (e.g., DMSO) and then create serial twofold dilutions in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range.
-
Inoculum Preparation: Culture the fungal isolate on SDA and prepare a suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized fungal suspension in RPMI 1640 and add to each well of the microtiter plate containing the AME dilutions, as well as to a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of AME that causes complete inhibition of visible growth as observed by the naked eye.
-
MFC Determination: Following MIC determination, take an aliquot from each well showing no visible growth and plate it onto an SDA plate.[7][9] Incubate the plates at 35°C for 24-48 hours. The MFC is the lowest concentration of AME that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[7][9]
Visualization of the Experimental Workflow:
Caption: Workflow for antifungal susceptibility testing.
Hemolysis Assay
This protocol provides a general method for assessing the hemolytic activity of AME.
Objective: To quantify the extent of red blood cell (RBC) lysis induced by AME.
Materials:
-
This compound (AME)
-
Freshly collected red blood cells (e.g., human, rabbit) in an anticoagulant.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Triton X-100 (1%) as a positive control for 100% hemolysis.
-
PBS as a negative control (0% hemolysis).
-
96-well microtiter plates.
-
Centrifuge.
-
Spectrophotometer (540 nm).
Procedure:
-
RBC Preparation: Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 2% (v/v) in PBS.
-
Assay Setup: In a 96-well plate, add serial dilutions of AME in PBS. Also include wells for the positive control (Triton X-100) and negative control (PBS).
-
Incubation: Add the 2% RBC suspension to each well, mix gently, and incubate at 37°C for 1-4 hours.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Cytotoxicity Assay: 51Cr Release Assay
This protocol outlines a method for determining the cytotoxicity of AME against mammalian cells.[5][11]
Objective: To measure cell membrane damage induced by AME by quantifying the release of radioactive chromium (51Cr).
Materials:
-
This compound (AME)
-
Target mammalian cell line.
-
Complete cell culture medium.
-
Sodium chromate (B82759) (Na2 51CrO4).
-
Fetal bovine serum (FBS).
-
Triton X-100 or a similar detergent for maximum release control.
-
Gamma counter.
Procedure:
-
Cell Labeling: Incubate the target cells with Na2 51CrO4 in a CO2 incubator to allow for the uptake of the radioisotope.
-
Washing: Wash the labeled cells multiple times with culture medium to remove unincorporated 51Cr.
-
Assay Setup: Plate the labeled cells in a 96-well plate. Add serial dilutions of AME to the wells. Include wells for spontaneous release (cells in medium only) and maximum release (cells with a detergent like Triton X-100).
-
Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant from each well.
-
Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: Calculate the percentage of specific 51Cr release (cytotoxicity) using the formula: % Cytotoxicity = [(CPM_experimental_release - CPM_spontaneous_release) / (CPM_maximum_release - CPM_spontaneous_release)] x 100
Conclusion
In vitro studies of this compound have established it as a derivative with a promising therapeutic profile. It maintains a broad spectrum of antifungal activity, comparable in many cases to Amphotericin B, while exhibiting significantly reduced cytotoxicity and hemolytic activity. Its mechanism of action, centered on the preferential interaction with fungal ergosterol, provides a solid basis for its selective antifungal effect. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of antifungal drug development, facilitating further investigation into the potential of AME and other novel Amphotericin B derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative in vitro antifungal activity of amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. himedialabs.com [himedialabs.com]
- 4. In-vitro susceptibility testing by agar dilution method to determine the minimum inhibitory concentrations of amphotericin B, fluconazole and ketoconazole against ocular fungal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromium-51 Release Assay | Revvity [revvity.com]
- 6. mdpi.com [mdpi.com]
- 7. thno.org [thno.org]
- 8. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 11. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to Amphotericin B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Amphotericin B methyl ester, a significant derivative of the polyene antifungal agent Amphotericin B. This document details its core physicochemical properties, outlines a standard synthesis protocol, and illustrates its mechanism of action.
Core Physicochemical Properties
This compound is the esterified form of Amphotericin B, a macrolide antibiotic produced by Streptomyces nodosus. The addition of a methyl group to the parent compound's carboxyl group alters its properties. A summary of the molecular characteristics for both compounds is presented below for direct comparison.
Table 1: Molecular Properties of Amphotericin B and its Methyl Ester Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Amphotericin B | C47H73NO17 | 924.08[1][2] |
| This compound | C48H75NO17 | 938.1[3][4] |
Synthesis of this compound: An Experimental Protocol
The following protocol describes a general method for the synthesis of this compound from its parent compound. This process is based on the esterification of Amphotericin B using diazomethane (B1218177).
Materials:
-
Amphotericin B
-
Dimethylformamide (DMF) or Hexamethylphosphoric triamide
-
Concentrated Ammonium Hydroxide (aqueous ammonia)
-
Diazomethane solution in a suitable solvent (e.g., tetrahydrofuran)
-
Ethyl ether
-
Phosphorus pentoxide (P₂O₅) for drying
Methodology:
-
Dissolution: Suspend Amphotericin B in dimethylformamide. The ratio of the solvent to Amphotericin B can range from approximately 7:1 to 12:1 by weight[5].
-
Solubilization: Stir the suspension while adding concentrated aqueous ammonia (B1221849) dropwise. Continue adding until a clear solution is achieved, indicating the complete dissolution of Amphotericin B. The pH of the resulting solution should be above 10[5].
-
Esterification: Cool the solution to approximately 5°C. Add a titrated solution of diazomethane in an appropriate solvent in several portions over a period of 10-15 minutes[5]. The diazomethane will react with the carboxylic acid group of Amphotericin B to form the methyl ester.
-
Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of absolute ethyl ether with intensive stirring. This will cause the this compound to precipitate out of the solution[5].
-
Filtration and Washing: Filter the resulting precipitate using a Buchner funnel. Wash the collected solid sequentially with ethyl ether, a mixture of acetone and ethyl ether, and finally with absolute ethyl ether again to remove impurities[5].
-
Drying: Dry the purified this compound product in a vacuum over a desiccant such as phosphorus pentoxide for an extended period (e.g., 48 hours) to ensure the removal of all residual solvents[5].
Caption: Experimental workflow for the synthesis of this compound.
Mechanism of Action
Amphotericin B and its derivatives, including the methyl ester, exert their antifungal effects primarily by targeting the fungal cell membrane. The core mechanism involves a high affinity for ergosterol (B1671047), a sterol component unique to fungal membranes and analogous to cholesterol in mammalian cells[6].
The binding of Amphotericin B to ergosterol leads to the formation of pores or ion channels in the membrane[6][7]. This disruption of the membrane's integrity increases its permeability, causing a leakage of essential intracellular ions, such as potassium and sodium, and other small molecules[6]. This loss of ionic homeostasis leads to cellular dysfunction and ultimately results in fungal cell death[6][7].
In addition to pore formation, Amphotericin B can also induce oxidative damage to fungal cells by promoting the formation of free radicals[8]. Furthermore, it has been shown to have an immunostimulatory effect by activating phagocytic cells, which aids in clearing the fungal infection[8]. While the methyl ester derivative shares this fundamental mechanism, its altered chemical structure may influence its specific activity and toxicity profile.
Caption: Signaling pathway for the antifungal action of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amphotericin B | 1397-89-3 [chemicalbook.com]
- 3. Amphotericin B Impurity 1(this compound) | C48H75NO17 | CID 37388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. Amphotericin B: Mechanism of Action_Chemicalbook [chemicalbook.com]
- 8. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Discovery and Development of Polyene Macrolide Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyene macrolide antibiotics have long been a cornerstone in the treatment of fungal infections. However, their clinical utility is often hampered by significant toxicity. Esterification of the polyene macrolide core represents a key chemical modification strategy aimed at mitigating these toxic effects while preserving or even enhancing antifungal activity. This technical guide provides an in-depth overview of the discovery, development, and core characteristics of polyene macrolide esters. It details their mechanism of action, synthesis, and the experimental protocols used for their evaluation. Quantitative data on their biological activity and toxicity are presented for comparative analysis. Furthermore, this guide illustrates key experimental workflows and signaling pathways through detailed diagrams to facilitate a deeper understanding for researchers and drug development professionals in the field of antifungal therapeutics.
Introduction
Polyene macrolide antibiotics, produced by various species of Streptomyces, are characterized by a large macrolide ring containing a series of conjugated double bonds.[1] Prominent members of this class, such as Amphotericin B (AmB), Nystatin, and Natamycin, have been pivotal in combating a wide range of fungal pathogens.[2][3] Their primary mechanism of action involves binding to ergosterol (B1671047), a key component of the fungal cell membrane. This interaction disrupts membrane integrity, leading to the formation of pores or channels and subsequent leakage of essential intracellular components, ultimately resulting in fungal cell death.[2][4]
Despite their broad-spectrum efficacy, the clinical use of polyene macrolides is often limited by their significant side effects, most notably nephrotoxicity, which is attributed to their interaction with cholesterol in mammalian cell membranes.[2] To address this challenge, medicinal chemists have explored various structural modifications of the polyene macrolide scaffold. Among these, esterification of the C-16 carboxyl group has emerged as a promising strategy to improve the therapeutic index. This modification can alter the physicochemical properties of the parent molecule, influencing its solubility, aggregation state, and interaction with cell membranes, thereby potentially reducing its toxicity.[2][5]
This guide focuses on the discovery and development of polyene macrolide esters, with a particular emphasis on Amphotericin B methyl ester (AME) and other notable derivatives.
Mechanism of Action of Polyene Macrolide Esters
The fundamental mechanism of action of polyene macrolide esters remains consistent with that of their parent compounds: targeting ergosterol in the fungal cell membrane.[2] The esterification of the carboxyl group, however, can modulate the interaction with both fungal and mammalian cell membranes.
The primary steps involved in the antifungal action are:
-
Binding to Ergosterol: The polyene macrolide ester binds with high affinity to ergosterol, the primary sterol in fungal cell membranes. This interaction is driven by the hydrophobic polyene chain.
-
Membrane Permeabilization: Upon binding, the molecules self-assemble to form transmembrane channels or pores. This disrupts the osmotic integrity of the fungal cell.
-
Ion Leakage and Cell Death: The formation of these channels leads to the leakage of essential ions, such as K+, and other small molecules, ultimately causing fungal cell death.[6]
Esterification can influence the selectivity of the polyene for ergosterol over cholesterol. By modifying the polarity and steric properties of the molecule, esterification may reduce the affinity for cholesterol in mammalian cell membranes, leading to a decrease in host cell toxicity, particularly hemolysis.[5]
Figure 1: Mechanism of action of polyene macrolide esters on the fungal cell membrane.
Data Presentation: Antifungal Activity and Toxicity
The following tables summarize the quantitative data for various polyene macrolide esters compared to their parent compounds.
Table 1: In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus | Reference(s) |
| Amphotericin B | 0.5 | 0.2 | 1.0 | |
| This compound | 1.0 | 2.0 | - | |
| Nystatin | 0.5 | - | - | [7] |
| Nystatin Derivative (Compound 10) | 2.0 | - | - | [3] |
| Natamycin | 32.0 | - | - | [3] |
| Natamycin Amide Derivative (Tat2-natamycin) | 32.0 | - | - | [3] |
Table 2: In Vivo Toxicity (Median Lethal Dose - LD50 in mg/kg, mouse)
| Compound | Intravenous (IV) | Intraperitoneal (IP) | Reference(s) |
| Amphotericin B | ~2.0 | - | [8] |
| This compound | >20.0 | - | [8] |
Table 3: Hemolytic Activity
| Compound | Concentration (µg/mL) for 50% Hemolysis (HC50) | Reference(s) |
| Amphotericin B | Low (highly hemolytic) | [5] |
| 16-decarboxy-16-methyl nystatin | 175 | [5] |
| Nystatin | 85 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development and evaluation of polyene macrolide esters.
Synthesis of this compound (AME)
This protocol is based on the general principles of esterification of polyene macrolides.
Materials:
-
Amphotericin B
-
Methanol
-
Anhydrous Hydrogen Chloride (HCl) gas or Thionyl Chloride (SOCl2)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Stirring apparatus
-
Reaction vessel protected from light and moisture
-
Purification system (e.g., High-Performance Liquid Chromatography - HPLC)
Procedure:
-
Suspend Amphotericin B in anhydrous DMF in a reaction vessel protected from light.
-
Cool the suspension in an ice bath.
-
Slowly bubble anhydrous HCl gas through the suspension or add thionyl chloride dropwise with constant stirring.
-
Allow the reaction to proceed at a low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.
-
Once the reaction is complete, neutralize the excess acid carefully with a suitable base (e.g., sodium bicarbonate solution).
-
Precipitate the crude AME by adding the reaction mixture to a large volume of cold water or diethyl ether.
-
Collect the precipitate by filtration and wash it with water and then a non-polar solvent (e.g., hexane) to remove impurities.
-
Dry the crude product under vacuum.
-
Purify the AME using preparative HPLC with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid).
-
Collect the fractions containing the pure AME and lyophilize to obtain the final product.
-
Characterize the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Effect of Post–Polyketide Synthase Modification Groups on Property and Activity of Polyene Macrolides | MDPI [mdpi.com]
- 6. How do the polyene macrolide antibiotics affect the cellular membrane properties? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential Antifungal Activity of Isomeric Forms of Nystatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative chemotherapeutic activity of amphotericin B and amphotericine B methy ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Amphotericin B Methyl Ester: A Technical Guide on its Role as an HIV-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amphotericin B methyl ester (AME), a derivative of the polyene macrolide antibiotic Amphotericin B, has demonstrated potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1). This document provides an in-depth technical overview of AME's mechanism of action, a compilation of its anti-HIV-1 activity and cytotoxicity from various studies, detailed experimental protocols for its evaluation, and a discussion on the mechanisms of viral resistance. AME's unique mode of action, targeting the viral envelope and interfering with critical steps in the viral life cycle, presents a compelling case for its further investigation as a potential antiretroviral agent.
Mechanism of Action: Targeting the Viral Envelope
AME's primary mechanism as an HIV-1 inhibitor involves its interaction with cholesterol in the viral membrane, leading to a cascade of events that ultimately impair viral infectivity and production. Unlike many antiretroviral drugs that target viral enzymes, AME's activity is directed at the structural integrity and function of the virion itself.
A key target of AME is the transmembrane envelope glycoprotein (B1211001) gp41. Specifically, mutations conferring resistance to AME have been mapped to the cytoplasmic tail of gp41, a region crucial for viral entry and assembly.[1] By binding to cholesterol, AME is thought to alter the lipid environment of the viral membrane, thereby interfering with the proper conformation and function of gp41. This disruption manifests in two primary ways:
-
Impaired Viral Infectivity: AME significantly reduces the ability of HIV-1 virions to infect target cells. This is likely due to the disruption of the gp41-mediated fusion process between the viral and cellular membranes.
-
Defective Viral Particle Production: AME also hinders the production of new viral particles from infected cells. Electron microscopy studies have revealed that AME treatment leads to the formation of morphologically aberrant virions.[2]
The inhibitory effect of AME appears to be Vpu-dependent, suggesting an interplay with this viral accessory protein in the process of particle release.[2]
AME [label="Amphotericin B\nMethyl Ester (AME)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cholesterol [label="Viral Membrane\nCholesterol", fillcolor="#FBBC05", fontcolor="#202124"]; gp41 [label="gp41 Cytoplasmic Tail", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Altered Viral\nMembrane Fluidity", fillcolor="#F1F3F4", fontcolor="#202124"]; Fusion [label="Inhibition of\nVirus-Cell Fusion", fillcolor="#34A853", fontcolor="#FFFFFF"]; Infectivity [label="Reduced Viral\nInfectivity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Assembly [label="Disruption of\nVirion Assembly & Budding", fillcolor="#34A853", fontcolor="#FFFFFF"]; Production [label="Decreased Viral\nParticle Production", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Morphology [label="Aberrant Virion\nMorphology", fillcolor="#F1F3F4", fontcolor="#202124"];
AME -> Cholesterol [label="Binds to"]; Cholesterol -> Membrane; Membrane -> gp41 [label="Affects conformation\n and function"]; gp41 -> Fusion; gp41 -> Assembly; Fusion -> Infectivity; Assembly -> Production; Assembly -> Morphology; }
AME's Proposed Mechanism of HIV-1 Inhibition.
Quantitative Data on Anti-HIV-1 Activity and Cytotoxicity
The following tables summarize the available quantitative data on the anti-HIV-1 activity and cytotoxicity of Amphotericin B and its derivatives. It is important to note that direct IC50, EC50, and CC50 values for AME are not consistently reported across the literature. The data presented here is compiled from various studies and may involve different experimental conditions.
Table 1: Anti-HIV-1 Activity of Amphotericin B Derivatives
| Compound | Cell Line | HIV-1 Strain | Assay | Endpoint | Concentration (µg/mL) | Reference |
| Sulfated Amphotericin B (SAB) | MT-4 | Not Specified | Cytopathic Effect | Complete Suppression | 7.8 | [2] |
| Sulfated Amphotericin B (SAB) | PBMC | Freshly Isolated | HIV-1 Antigen Expression | Inhibition | 3.9 | [2] |
| Sulfated Amphotericin B (SAB) | MOLT-4/MOLT-4/HIV-1 | Not Specified | Giant Cell Formation | Complete Suppression | 22 | [2] |
| Amphotericin B (AMB) | H9 | HIV-1IIIB | p24 Antigen | 70-80% Reduction | 3-20 | [3] |
| Nystatin A | H9 | Not Specified | RT Activity | 85% Inhibition | 10 | |
| Nystatin A | H9 | Not Specified | p24 Production | 90% Inhibition | 10 |
Table 2: Cytotoxicity of Amphotericin B and its Derivatives
| Compound | Cell Line | Assay | Endpoint | CC50 (µg/mL) | Reference |
| Sulfated Amphotericin B (SAB) | MT-4 | Cell Proliferation | No effect up to | 500 | [2] |
| This compound (AME) | Various | Not Specified | Less toxic than Amphotericin B | Not Specified | [4] |
| Amphotericin B | Osteoblasts & Fibroblasts | Cell Death | Lethal Concentration | ≥ 100 | [5] |
| Amphotericin B | Osteoblasts & Fibroblasts | Sublethal Cytotoxicity | Abnormal Morphology & Decreased Proliferation | 5-10 | [5] |
| iCo-010 (AmpB formulation) | 293T | MTS & LDH | No Cytotoxicity | Not Applicable | [6] |
| Fungizone™ & Ambisome™ | THP1 | MTS & LDH | Cytotoxicity | 500 µg/L | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of AME's anti-HIV-1 activity.
HIV-1 p24 Antigen Capture ELISA
This assay quantifies the amount of HIV-1 p24 capsid protein, a marker of viral replication.
Materials:
-
96-well microtiter plates coated with a monoclonal antibody to HIV-1 p24.
-
Cell culture supernatants or purified virus samples.
-
Lysis buffer (e.g., 0.5% Triton X-100).
-
Biotinylated polyclonal antibody to HIV-1 p24.
-
Streptavidin-horseradish peroxidase (HRP) conjugate.
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate.
-
Stop solution (e.g., 1N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween 20).
-
Recombinant HIV-1 p24 antigen standard.
Protocol:
-
Lyse viral particles in samples by adding lysis buffer and incubating for 30 minutes at 37°C.
-
Add diluted samples and p24 standards to the antibody-coated wells.
-
Incubate for 1-2 hours at 37°C.
-
Wash the wells three times with wash buffer.
-
Add the biotinylated anti-p24 antibody and incubate for 1 hour at 37°C.
-
Wash the wells three times.
-
Add streptavidin-HRP conjugate and incubate for 30 minutes at 37°C.
-
Wash the wells five times.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve from the p24 standards and calculate the p24 concentration in the samples.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Cells (e.g., T-cell lines, PBMCs).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Test compound (AME) at various concentrations.
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of AME.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Incubate for 15 minutes with shaking.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells.
Start [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="Treat with AME at\nVarying Concentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate for 24-72 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Add_MTT [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate_MTT [label="Incubate for 4 hours", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add Solubilization Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Measure Absorbance at 570 nm", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate Cell Viability", fillcolor="#F1F3F4", fontcolor="#202124"];
Start -> Treat; Treat -> Incubate; Incubate -> Add_MTT; Add_MTT -> Incubate_MTT; Incubate_MTT -> Solubilize; Solubilize -> Read; Read -> Analyze; }
Workflow for MTT Cytotoxicity Assay.
Selection of AME-Resistant HIV-1 Variants
This protocol outlines a general method for selecting for drug-resistant viral variants in vitro.
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM).
-
Wild-type HIV-1 stock.
-
This compound (AME).
-
Cell culture medium and supplements.
-
p24 antigen ELISA kit.
-
Reagents for viral RNA extraction, reverse transcription, PCR, and DNA sequencing.
Protocol:
-
Infect a culture of permissive cells with wild-type HIV-1 at a low multiplicity of infection (MOI).
-
Culture the infected cells in the presence of a sub-inhibitory concentration of AME (e.g., below the IC50).
-
Monitor viral replication by measuring p24 antigen in the culture supernatant.
-
When viral replication rebounds, harvest the virus-containing supernatant.
-
Use the harvested virus to infect a fresh culture of cells in the presence of a slightly higher concentration of AME.
-
Repeat this process of serial passage with gradually increasing concentrations of AME.
-
Once a viral population capable of replicating in high concentrations of AME is established, isolate the viral RNA.
-
Perform reverse transcription and PCR to amplify the env gene, particularly the region encoding gp41.
-
Sequence the amplified DNA to identify mutations that may confer resistance to AME.
Start [label="Infect Cells with\nWild-Type HIV-1", fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Culture with Sub-inhibitory\nConcentration of AME", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Monitor [label="Monitor Viral Replication\n(p24 Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Harvest [label="Harvest Virus Supernatant\nUpon Viral Rebound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Passage [label="Infect Fresh Cells with\nHigher AME Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Repeat [label="Repeat Serial Passage with\nIncreasing AME Concentrations", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Isolate [label="Isolate Viral RNA from\nResistant Population", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amplify [label="RT-PCR and Amplify\ngp41-encoding Region", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sequence [label="Sequence DNA to\nIdentify Mutations", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Culture; Culture -> Monitor; Monitor -> Harvest [label="Replication\nRebounds"]; Harvest -> Passage; Passage -> Repeat; Repeat -> Isolate [label="High Resistance\nAchieved"]; Isolate -> Amplify; Amplify -> Sequence; }
Workflow for In Vitro Selection of AME-Resistant HIV-1.
Viral Resistance
Studies have shown that HIV-1 can develop resistance to AME through mutations in the cytoplasmic tail of gp41.[1] These mutations likely alter the interaction of gp41 with the viral membrane or other viral proteins, compensating for the disruptive effects of AME. The identification of these resistance mutations provides valuable insight into the precise mechanism of AME's action and highlights the importance of the gp41 cytoplasmic tail as a potential drug target.
Conclusion and Future Directions
This compound demonstrates significant promise as an HIV-1 inhibitor with a unique mechanism of action that targets the viral envelope. Its ability to disrupt viral infectivity and production by interacting with cholesterol and the gp41 transmembrane protein presents a novel approach to antiretroviral therapy. Further research is warranted to fully elucidate the quantitative aspects of its anti-HIV-1 activity and to optimize its therapeutic potential. Key areas for future investigation include:
-
Comprehensive in vitro profiling: Systematic determination of IC50, EC50, and CC50 values for AME against a broad panel of HIV-1 isolates, including clinical and drug-resistant strains, in various relevant cell types.
-
In vivo efficacy and toxicity studies: Evaluation of the safety and efficacy of AME in appropriate animal models of HIV-1 infection.
-
Combination therapy studies: Investigation of the synergistic or additive effects of AME when used in combination with existing antiretroviral drugs.
-
Structure-activity relationship studies: Synthesis and evaluation of AME derivatives to identify compounds with improved potency and reduced toxicity.
A deeper understanding of AME's interaction with the HIV-1 envelope will not only advance its potential as a therapeutic agent but also provide valuable insights into the fundamental processes of viral entry and assembly.
References
- 1. Inhibition of HIV-1 replication by this compound: selection for resistant variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-HIV-1 activity of sulfated amphotericin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-HIV activity of amphotericin B-cholesteryl sulfate colloidal dispersion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphotericin B Is Cytotoxic at Locally Delivered Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Amphotericin B Methyl Ester in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB) is a potent polyene macrolide antibiotic widely utilized for treating systemic fungal infections. Its application, however, is often limited by significant nephrotoxicity and infusion-related side effects. Amphotericin B methyl ester (AME), a water-soluble derivative of AmB, has emerged as a promising alternative, exhibiting comparable antifungal efficacy with markedly reduced cytotoxicity.[1][2][3] These characteristics make AME a valuable tool in various cell culture applications, including its use as an antifungal agent and for investigating its potential as an antiviral, particularly against HIV-1.[4]
This document provides detailed application notes and protocols for the effective use of this compound in a cell culture setting.
Mechanism of Action
Similar to its parent compound, Amphotericin B, AME's primary mechanism of antifungal action involves binding to ergosterol (B1671047), a crucial component of fungal cell membranes. This interaction leads to the formation of pores, disrupting membrane integrity and causing leakage of intracellular contents, ultimately resulting in fungal cell death.[5] Mammalian cells, which contain cholesterol instead of ergosterol in their membranes, are less susceptible to this action, accounting for the selective toxicity of the compound.
In addition to its antifungal properties, AME has been shown to inhibit the replication of enveloped viruses, such as HIV-1, by interacting with cholesterol in the viral envelope.[4] Furthermore, like Amphotericin B, AME can modulate the host immune response. Amphotericin B has been demonstrated to induce the release of proinflammatory cytokines through a Toll-like Receptor (TLR) dependent mechanism. This signaling pathway involves the recognition of AmB by a heterodimer of TLR2 and TLR1, in conjunction with the co-receptor CD14. This interaction triggers a downstream signaling cascade mediated by the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and subsequent expression of inflammatory cytokines.[1][6][7]
Data Presentation
Comparative Cytotoxicity
AME consistently demonstrates lower cytotoxicity across various cell lines compared to Amphotericin B (AmB) and its deoxycholate complex, Fungizone.
| Cell Line | Compound | Observation | Reference |
| Turtle (TH-1), Marsupial (PT K2), Human (MA 160), Rabbit (RK-13), Hamster (BHK-21) | AME vs. AmB & Fungizone | AME caused less membrane damage, and was less toxic as indicated by 24-hour cell survival and 72-hour cell viability. Higher concentrations of AME were required to reduce the growth rate. | [1][8] |
| Human "normal" (HEL-8, WISH) and Mouse "normal" (L-M) cells | AME vs. AmB & Fungizone | "Normal" cell lines were more resistant to AME than tumor-derived cell lines. | [2] |
| Human tumor-derived (KB, HeLa) and Mouse tumor-derived (RAG) cells | AME vs. AmB & Fungizone | Tumor-derived cell lines were more sensitive to AME compared to "normal" cell lines. | [2] |
| Rat cortical cells (astrocytes and oligodendrocytes) | AME vs. AmB | AME was at least 10 times less toxic than AmB. | [3][9] |
Antifungal Activity
While AME exhibits significant antifungal activity, its efficacy can be slightly lower than that of Amphotericin B for some fungal species.
| Fungal Species | Compound | Observation | Reference |
| Histoplasma capsulatum, Blastomyces dermatitidis | AME vs. AmB | The mean effective dose (ED50) in mice for AmB was 0.3 mg/kg, while for AME it was 2.4 and 2.8 mg/kg, respectively. | [10] |
| Cryptococcus neoformans | AME vs. AmB | The ED50 in mice for AmB was 0.2 mg/kg compared to 2.0 mg/kg for AME. | [10] |
| Candida albicans | AME vs. AmB | The ED50 in mice for AmB was <0.05 mg/kg, and for AME it was between 0.05 and 0.5 mg/kg. | [10] |
Experimental Protocols
Preparation and Storage of AME Stock Solution
Materials:
-
This compound (AME) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protective microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Wear appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of AME powder.
-
Dissolve the AME powder in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mg/mL). AME is hygroscopic, and the use of newly opened DMSO is recommended for optimal solubility.
-
Vortex the solution thoroughly to ensure complete dissolution. If necessary, use an ultrasonic bath for a short period to aid dissolution.
-
Aliquot the stock solution into sterile, light-protective microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light at all times.
Protocol 1: Determination of AME Cytotoxicity using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
AME stock solution (prepared as described above)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
AME Treatment:
-
Prepare serial dilutions of the AME stock solution in complete culture medium to achieve the desired final concentrations. Remember to account for the 1:10 dilution when adding to the wells.
-
Carefully remove the medium from the wells and add 100 µL of the AME-containing medium to the respective wells. Include wells with medium only (blank) and cells with medium containing the same concentration of DMSO as the highest AME concentration (vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the AME concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution
This protocol is based on the CLSI M27-A3 guidelines with modifications and should be adapted for the specific fungal strain.
Materials:
-
AME stock solution
-
Fungal isolate of interest
-
Sabouraud Dextrose Agar (SDA) plates and Broth (SDB)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours.
-
Harvest several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Drug Dilution:
-
Prepare a series of twofold dilutions of the AME stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
-
Assay Setup:
-
Add 100 µL of each AME dilution to the wells of the microtiter plate.
-
Add 100 µL of the prepared fungal inoculum to each well.
-
Include a drug-free well with inoculum as a positive growth control and a well with medium only as a negative control.
-
-
Incubation and Reading:
-
Incubate the plate at 35°C for 24-48 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of AME that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control. The endpoint can be read visually or with a microplate reader at 490 nm.
-
Protocol 3: In Vitro Anti-HIV-1 Activity Assay
This protocol measures the inhibition of HIV-1 replication by quantifying the p24 antigen in the cell culture supernatant.
Materials:
-
AME stock solution
-
HIV-1 susceptible cell line (e.g., MT-4, PM1)
-
HIV-1 viral stock
-
Complete culture medium
-
96-well cell culture plates
-
Commercial HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating and Infection:
-
Seed the target cells in a 96-well plate at an appropriate density.
-
Pre-treat the cells with various concentrations of AME for 2-4 hours before infection.
-
Infect the cells with a known amount of HIV-1 virus stock (e.g., at a multiplicity of infection of 0.01-0.1).
-
Include uninfected cells and infected, untreated cells as controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-7 days, depending on the cell line and virus strain.
-
-
p24 Antigen Quantification:
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Clarify the supernatant by centrifugation to remove any cell debris.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of p24 production for each AME concentration compared to the infected, untreated control.
-
Determine the EC50 value (the concentration that inhibits 50% of viral replication).
-
Mandatory Visualization
Signaling Pathway of Amphotericin B-induced Inflammation
Caption: AME-induced inflammatory signaling pathway.
Experimental Workflow for Cytotoxicity Testing
Caption: Workflow for determining AME cytotoxicity.
Conclusion
This compound offers a significant advantage over its parent compound, Amphotericin B, by providing comparable biological activity with reduced toxicity in cell culture. This makes it an invaluable reagent for a range of applications, from routine fungal contamination control to more specialized research in virology and immunology. The protocols and data provided herein serve as a comprehensive guide for researchers to effectively integrate AME into their cell culture experiments. As with any reagent, it is crucial to perform initial optimization experiments to determine the most effective and least toxic concentration for each specific cell line and application.
References
- 1. Secretion of Proinflammatory Cytokines and Chemokines during Amphotericin B Exposure Is Mediated by Coactivation of Toll-Like Receptors 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro cytotoxicity of two novel oral formulations of Amphotericin B (iCo-009 and iCo-010) against Candida albicans, human monocytic and kidney cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The impact of antifungals on toll-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The antifungal drug amphotericin B promotes inflammatory cytokine release by a Toll-like receptor- and CD14-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Amphotericin B Methyl Ester as a Tool for Studying Membrane Biology
Introduction
Amphotericin B methyl ester (AME) is a water-soluble derivative of the polyene antibiotic Amphotericin B (AmB).[1] Like its parent compound, AME interacts with sterols in cellular membranes, primarily ergosterol (B1671047) in fungi and cholesterol in mammalian cells, leading to the formation of transmembrane channels or pores.[2][3] This action disrupts membrane integrity, increases permeability, and can ultimately lead to cell death.[3][4] Notably, AME often exhibits reduced toxicity toward mammalian cells compared to AmB, making it a valuable tool for studying membrane biology with potentially fewer confounding cytotoxic effects.[5][6] These application notes provide detailed protocols for utilizing AME to investigate membrane properties, including permeability, ion channel function, and the role of lipid rafts.
Key Applications:
-
Inducing Controlled Membrane Permeability: AME can be used to selectively increase the permeability of cell membranes to ions and small molecules, allowing for the study of cellular responses to ionic imbalances and the influx of specific substrates.
-
Investigating the Role of Cholesterol in Membrane Function: By observing the effects of AME on cells with varying cholesterol content or distribution, researchers can gain insights into the importance of cholesterol for membrane stability and the function of membrane-associated proteins.
-
Studying Lipid Rafts and Membrane Microdomains: AME's interaction with cholesterol makes it a useful tool for disrupting lipid rafts, thereby enabling the study of cellular processes dependent on these specialized membrane domains, such as signal transduction and viral entry.[7][8]
-
Modulating Ion Channel Activity: While AME's primary mechanism is pore formation, it has also been shown to modulate the activity of endogenous ion channels, providing a means to study their regulation and contribution to cellular physiology.[9][10]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in membrane biology studies.
Table 1: Effective Concentrations and Incubation Times
| Application | Cell Type/System | Concentration Range | Incubation Time | Observed Effect | Reference(s) |
| Inducing Membrane Permeability | Candida albicans | 50 µg/mL | Not specified | Rearrangement of intramembranous particles | [11] |
| Kidney Brush Border Membranes | Not specified | Not specified | Increased permeability | [12] | |
| Antifungal Activity | Various pathogenic fungi | 1 - 50 µg/mL (MFC) | Not specified | Fungicidal action | [1] |
| Cytotoxicity Studies | Various mammalian cell lines | > AmB concentrations | 1 - 72 hours | Reduced cytotoxicity compared to AmB | [5] |
| Human and mouse cell lines | Higher than AmB | 24 - 72 hours | Less toxic than AmB | [6] | |
| Antiviral Activity (HIV-1) | Cell culture | Not specified | Not specified | Inhibition of HIV-1 particle production | [7][13] |
MFC: Minimal Fungicidal Concentration
Table 2: Comparative Cytotoxicity Data
| Compound | Cell Line | Assay | Endpoint | Result | Reference(s) |
| This compound (AME) | 5 mammalian cell lines | 51Cr release, cell survival, viability, growth rate | 1-72 hours | Less toxic than AmB and Fungizone | [5] |
| 3 normal & 3 tumor cell lines | Cell survival, viability, growth rate | 24-72 hours | Less toxic than AmB and Fungizone; more selective for tumor cells | [6] | |
| Amphotericin B (AmB) | 5 mammalian cell lines | 51Cr release, cell survival, viability, growth rate | 1-72 hours | More toxic than AME | [5] |
| Fungizone (AmB deoxycholate) | 5 mammalian cell lines | 51Cr release, cell survival, viability, growth rate | 1-72 hours | More toxic than AME | [5] |
Experimental Protocols
Protocol 1: Assessment of Membrane Permeability using Calcein-AM Release Assay
This protocol measures the disruption of plasma membrane integrity by quantifying the release of the fluorescent dye calcein (B42510) from pre-loaded cells.
Materials:
-
Cells of interest (e.g., mammalian cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Calcein-AM (acetoxymethyl ester)
-
This compound (AME)
-
Triton X-100 (10% solution for positive control)
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader (Excitation: 494 nm, Emission: 517 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight at 37°C and 5% CO₂.
-
Calcein-AM Loading:
-
Prepare a 1 µM working solution of Calcein-AM in PBS.
-
Wash the cells twice with PBS.
-
Add 100 µL of the Calcein-AM working solution to each well.
-
Incubate for 30 minutes at 37°C.
-
Wash the cells three times with PBS to remove extracellular Calcein-AM.
-
-
AME Treatment:
-
Prepare serial dilutions of AME in the appropriate buffer or medium.
-
Add 100 µL of the AME dilutions to the respective wells.
-
Include a negative control (buffer/medium only) and a positive control (e.g., 1% Triton X-100).
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence (F₀) of each well using a microplate reader.
-
Incubate the plate at 37°C for the desired time points (e.g., 1, 2, 4 hours).
-
At each time point, measure the fluorescence (Fₜ).
-
-
Data Analysis:
-
Calculate the percentage of calcein release at each time point using the following formula: % Release = [(Fₜ - F_negative_control) / (F_positive_control - F_negative_control)] * 100
-
Plot the percentage of release against the AME concentration.
-
Protocol 2: Investigating the Role of Lipid Rafts in a Cellular Process
This protocol uses AME to disrupt lipid rafts and observes the effect on a specific cellular event, such as viral entry or a signaling pathway.
Materials:
-
Cells of interest
-
Specific reagents for the cellular process being studied (e.g., virus, signaling molecule)
-
This compound (AME)
-
Methyl-β-cyclodextrin (MβCD) as a positive control for cholesterol depletion
-
Reagents for detecting the outcome of the cellular process (e.g., antibodies for immunofluorescence, luciferase assay reagents)
Procedure:
-
Cell Preparation: Culture cells to the appropriate confluency for the specific assay.
-
Pre-treatment with AME:
-
Prepare various concentrations of AME in serum-free medium.
-
Wash the cells with PBS.
-
Incubate the cells with the AME solutions for 1 hour at 37°C. Include a no-treatment control and a positive control (MβCD).
-
-
Initiation of Cellular Process:
-
Without washing out the AME, add the stimulus (e.g., virus, ligand) to the cells.
-
Incubate for the appropriate time to allow the cellular process to occur.
-
-
Assay Readout:
-
Wash the cells to remove the stimulus and AME.
-
Perform the specific assay to measure the outcome of the cellular process (e.g., quantify viral infection, measure protein phosphorylation).
-
-
Data Analysis:
-
Compare the results from AME-treated cells to the control cells. A significant reduction in the cellular process upon AME treatment suggests the involvement of lipid rafts.
-
Visualizations
References
- 1. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Repurposing Amphotericin B and Its Liposomal Formulation for the Treatment of Human Mpox - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the effects of amphotericin B on ion channels in MDCK cells using the patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Effects of amphotericin B and its methyl ester on plasma membranes of Candida albicans and erythrocytes as examined by freeze-fracture electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amphotericin B and amphotericin B methylester: effect on brush border membrane permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Amphotericin B Methyl Ester in Leishmaniasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB), a polyene macrolide antibiotic, remains a crucial second-line treatment for leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus.[1] Its efficacy is, however, often overshadowed by significant nephrotoxicity.[2] This has spurred the development of various derivatives and formulations to mitigate these adverse effects while retaining potent anti-leishmanial activity. One such derivative is Amphotericin B methyl ester (AME), a semi-synthetic analog of AmB. While research on AME in the context of leishmaniasis is less extensive than for its parent compound or its liposomal formulations, this document aims to provide a comprehensive overview of its potential applications, available data, and detailed experimental protocols inferred from studies on Amphotericin B.
Mechanism of Action
A secondary proposed mechanism for AmB involves the generation of reactive oxygen species (ROS), which contribute to cellular damage. Furthermore, some studies suggest that AmB can modulate the host's immune response, potentiating macrophage activation, which could contribute to parasite clearance.[5] A methyl ester derivative of AmB has been noted to also potentiate macrophage activation, although to a lesser extent than the parent AmB.[5]
Quantitative Data
Direct comparative studies detailing the in vitro efficacy of this compound against various Leishmania species are limited in the publicly available scientific literature. The following tables summarize the efficacy of the parent compound, Amphotericin B, against different Leishmania species and life stages to provide a baseline for potential expected activity of AME. It is important to note that one study comparing the antifungal activity of AME and AmB found AME to be slightly less potent.
Table 1: In Vitro Efficacy of Amphotericin B against Leishmania Promastigotes
| Leishmania Species | IC50 (µg/mL) | Reference |
| L. donovani | 0.3 | [4] |
| L. infantum | ~0.003 (EC50) | [6] |
| L. major | 0.2 - 0.6 | [6] |
Table 2: In Vitro Efficacy of Amphotericin B against Leishmania Amastigotes
| Leishmania Species | Host Cell | IC50 (µg/mL) | Reference |
| L. donovani | Murine Macrophages | 0.02 - 0.06 (EC50) | [7] |
| L. infantum | J774 Murine Macrophages | ~0.03 (EC50) | [6] |
| L. major | Murine Macrophages | 0.2 - 0.6 | [6] |
Table 3: Toxicity Data
| Compound | Cell Line | Toxicity Metric | Value | Reference |
| Amphotericin B | Murine Macrophages | IC50 | < 4 µg/mL | [6] |
| This compound | Normal and Tumor Cell Lines | - | Less toxic than AmB | [8] |
Experimental Protocols
The following protocols are adapted from established methods for testing the anti-leishmanial activity of Amphotericin B and can be applied to the evaluation of this compound.
Protocol 1: In Vitro Susceptibility Testing against Leishmania Promastigotes
This protocol determines the 50% inhibitory concentration (IC50) of AME against the promastigote stage of Leishmania.
Materials:
-
Leishmania promastigotes in logarithmic growth phase
-
M199 medium (or other suitable culture medium) supplemented with 10-20% Fetal Bovine Serum (FBS)
-
This compound (AME)
-
Resazurin solution (e.g., AlamarBlue™)
-
96-well microtiter plates
-
Incubator (26°C)
-
Microplate reader
Procedure:
-
Prepare a stock solution of AME in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium.
-
Seed the 96-well plates with 100 µL of Leishmania promastigotes at a density of 1 x 10^6 cells/mL.
-
Add 100 µL of the AME dilutions to the wells in triplicate. Include a positive control (no drug) and a negative control (medium only).
-
Incubate the plates at 26°C for 48-72 hours.
-
Add 20 µL of Resazurin solution to each well and incubate for another 4-24 hours, or until a color change is observed in the positive control wells.
-
Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelengths.
-
Calculate the percentage of parasite inhibition for each concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: In Vitro Susceptibility Testing against Leishmania Amastigotes in Macrophages
This protocol determines the 50% effective concentration (EC50) of AME against the intracellular amastigote stage of Leishmania.
Materials:
-
Macrophage cell line (e.g., J774, THP-1) or primary peritoneal macrophages
-
Leishmania promastigotes (stationary phase) or purified amastigotes
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (AME)
-
Giemsa stain
-
24-well plates with coverslips
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Seed macrophages onto coverslips in 24-well plates and allow them to adhere overnight.
-
Infect the adherent macrophages with Leishmania promastigotes or amastigotes at a parasite-to-macrophage ratio of approximately 10:1.
-
Incubate for 4-24 hours to allow for phagocytosis.
-
Wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of AME to the wells in triplicate. Include a positive control (no drug).
-
Incubate the plates at 37°C with 5% CO2 for 48-72 hours.
-
Fix the cells on the coverslips with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the percentage of infection reduction for each concentration and determine the EC50 value.
Protocol 3: Macrophage Toxicity Assay
This protocol assesses the cytotoxicity of AME on host macrophages.
Materials:
-
Macrophage cell line or primary macrophages
-
Culture medium
-
This compound (AME)
-
Resazurin solution or MTT reagent
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Add serial dilutions of AME to the wells in triplicate. Include a positive control (no drug) and a negative control (medium only).
-
Incubate the plates at 37°C with 5% CO2 for 24-48 hours.
-
Add Resazurin or MTT reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the 50% cytotoxic concentration (CC50) value.
Conclusion and Future Directions
This compound presents a potentially less toxic alternative to Amphotericin B for the treatment of leishmaniasis. However, the current body of research specifically investigating its anti-leishmanial properties is sparse. The available data suggests a similar mechanism of action to its parent compound, targeting the ergosterol in the parasite's membrane. To fully elucidate its potential, further research is critically needed to:
-
Determine the in vitro and in vivo efficacy of AME against a wide range of Leishmania species.
-
Directly compare the efficacy and toxicity of AME with AmB and its liposomal formulations in standardized assays.
-
Investigate the binding affinity of AME to Leishmania ergosterol.
-
Explore the potential of incorporating AME into novel drug delivery systems to enhance its therapeutic index.
The protocols provided in this document offer a framework for conducting these essential studies, which will be vital in determining the future role of this compound in the anti-leishmanial drug arsenal.
References
- 1. Mechanism of Amphotericin B Resistance in Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipsosomal amphotericin B: a review of its properties, function, and use for treatment of cutaneous leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphotericin B resistance in Leishmania mexicana: Alterations to sterol metabolism and oxidative stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of amphotericin B on Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antifungal agents and gamma interferon on macrophage cytotoxicity for fungi and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemotaxis.semmelweis.hu [chemotaxis.semmelweis.hu]
- 7. In vitro activity of anti-leishmanial drugs against Leishmania donovani is host cell dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of Amphotericin B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amphotericin B (AmB) is a potent polyene macrolide antibiotic with a broad spectrum of antifungal activity. However, its clinical use is often limited by significant toxicity, particularly nephrotoxicity. Amphotericin B methyl ester (AME) is a semi-synthetic, water-soluble derivative of AmB developed to mitigate these toxic effects while retaining antifungal efficacy.[1] This document provides a comprehensive guide to the experimental design for testing the efficacy of AME, from initial in vitro screening to in vivo evaluation in animal models.
The primary mechanism of action for AmB involves binding to ergosterol, a key component of the fungal cell membrane. This interaction leads to the formation of pores, causing leakage of intracellular ions and ultimately cell death.[2] AmB is also known to induce oxidative stress within fungal cells and can modulate the host immune system through interaction with Toll-like receptors (TLRs).[3][4] AME is believed to share this primary mechanism of action.
These application notes provide detailed protocols for a panel of assays to thoroughly characterize the antifungal activity and toxicological profile of AME, enabling a comprehensive assessment of its therapeutic potential.
Data Presentation
In Vitro Susceptibility and Cytotoxicity Data
Quantitative data from in vitro experiments should be organized to allow for clear comparison of the activity and toxicity of AME, with AmB as a comparator.
Table 1: In Vitro Antifungal Activity of this compound (AME) and Amphotericin B (AmB)
| Fungal Species | Strain | AME MIC₅₀ (µg/mL) | AME MFC (µg/mL) | AmB MIC₅₀ (µg/mL) | AmB MFC (µg/mL) |
| Candida albicans | ATCC 90028 | ||||
| Candida glabrata | Clinical Isolate | ||||
| Cryptococcus neoformans | H99 | ||||
| Aspergillus fumigatus | Af293 |
MIC₅₀: Minimum Inhibitory Concentration for 50% of isolates. MFC: Minimum Fungicidal Concentration.
Table 2: In Vitro Cytotoxicity of this compound (AME) and Amphotericin B (AmB) against Mammalian Cells
| Cell Line | Assay | AME IC₅₀ (µM) | AmB IC₅₀ (µM) |
| HEK293 (Human Embryonic Kidney) | MTT | ||
| HepG2 (Human Hepatocellular Carcinoma) | MTT | ||
| A549 (Human Lung Carcinoma) | MTT | ||
| Human Red Blood Cells | Hemolysis | HC₅₀ (µM) | HC₅₀ (µM) |
IC₅₀: Half-maximal Inhibitory Concentration. HC₅₀: Half-maximal Hemolytic Concentration.
In Vivo Efficacy Data
In vivo data should be presented to compare the efficacy of AME and AmB in a relevant animal model of systemic fungal infection.
Table 3: In Vivo Efficacy of this compound (AME) and Amphotericin B (AmB) in a Murine Model of Systemic Candidiasis
| Treatment Group | Dose (mg/kg/day) | Mean Survival Time (Days) | Percent Survival (Day 21) | Fungal Burden in Kidneys (log₁₀ CFU/g ± SD) |
| Vehicle Control | - | |||
| AME | 5 | |||
| AME | 10 | |||
| AME | 20 | |||
| AmB | 1 | |||
| AmB | 2 |
CFU: Colony Forming Units. SD: Standard Deviation.
Experimental Protocols
Synthesis of this compound (AME)
This protocol is adapted from patent literature and describes the esterification of Amphotericin B.[5]
Materials:
-
Amphotericin B
-
Dimethylformamide (DMF) or Hexamethylphosphoric triamide (HMPT)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521)
-
Diazomethane (B1218177) in a suitable solvent (e.g., tetrahydrofuran)
-
Ethyl ether
-
Acetone
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Suspend Amphotericin B in DMF or HMPT.
-
With stirring, add concentrated ammonium hydroxide dropwise until the Amphotericin B is completely dissolved.
-
Cool the solution to 5°C.
-
Add an excess of a titrated solution of diazomethane in tetrahydrofuran (B95107) in portions over 10-15 minutes.
-
Allow the reaction to proceed, monitoring for the completion of esterification.
-
Remove the solvents by evaporation in vacuo at a maximum bath temperature of 35°C.
-
Pour the resulting oily residue into absolute ether with intensive stirring to precipitate the AME.
-
Filter the precipitate and wash sequentially with ethyl ether, acetone-ethyl ether (1:2), and again with absolute ethyl ether.
-
Dry the AME product in vacuo over P₂O₅ for 48 hours.
In Vitro Antifungal Susceptibility Testing
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well, flat-bottom microtiter plates
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
This compound (AME) and Amphotericin B (AmB)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of AME and AmB in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the drugs in RPMI-1640 medium in the microtiter plates.
-
Prepare a standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL for yeasts; 0.4-5 x 10⁴ CFU/mL for molds).
-
Inoculate each well with the fungal suspension. Include drug-free wells as positive controls and uninoculated wells as negative controls.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC as the lowest concentration of the drug that causes a significant inhibition of growth compared to the drug-free control. For polyenes, this is typically a ≥90% reduction in turbidity.
Protocol 2: Minimum Fungicidal Concentration (MFC) Assay
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot the aliquot onto a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the drug that results in no fungal growth on the agar plate.
In Vitro Cytotoxicity Assays
Protocol 3: MTT Assay for Cell Viability
Materials:
-
Mammalian cell lines (e.g., HEK293, HepG2)
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of AME and AmB for 24-48 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to untreated control cells.
Protocol 4: Hemolysis Assay
Materials:
-
Fresh human or mouse red blood cells (RBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well round-bottom plates
-
Spectrophotometer
Procedure:
-
Wash RBCs with PBS and prepare a 2% (v/v) suspension.
-
Add the RBC suspension to wells of a 96-well plate.
-
Add various concentrations of AME and AmB to the wells. Include PBS as a negative control and Triton X-100 as a positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new flat-bottom plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
In Vivo Efficacy Study
Protocol 5: Murine Model of Systemic Candidiasis
Animals:
-
Female BALB/c mice, 6-8 weeks old.
Procedure:
-
Infection:
-
Culture Candida albicans (e.g., SC5314) on Sabouraud Dextrose Agar.
-
Prepare a yeast suspension in sterile saline to a concentration of 1 x 10⁶ CFU/mL.
-
Infect mice via lateral tail vein injection with 0.1 mL of the yeast suspension (1 x 10⁵ CFU/mouse).
-
-
Drug Administration:
-
Begin treatment 2 hours post-infection.
-
Prepare AME for injection by dissolving it in sterile water or a suitable vehicle. AmB can be formulated as a deoxycholate suspension.
-
Administer AME and AmB intravenously or intraperitoneally once daily for a predetermined duration (e.g., 7 days). Include a vehicle control group.
-
-
Efficacy Endpoints:
-
Survival: Monitor the mice daily for morbidity and mortality for up to 21 days post-infection.
-
Fungal Burden: On a predetermined day post-infection (e.g., day 4), euthanize a subset of mice from each group. Aseptically remove the kidneys, homogenize them in sterile saline, and perform serial dilutions for plating on Sabouraud Dextrose Agar to determine the CFU per gram of tissue.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for AME efficacy testing.
Caption: AME-induced TLR signaling pathway.
References
- 1. Comparative Toxicological Studies of this compound and Amphotericin B in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo comparisons of amphotericin B and N-D-ornithyl this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]
Application Notes and Protocols for Measuring the Antifungal Activity of Amphotericin B Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for various assays to determine the antifungal activity of Amphotericin B methyl ester (AME), a water-soluble derivative of Amphotericin B. The included methodologies are essential for the evaluation of AME's efficacy against a broad spectrum of fungal pathogens.
This compound, like its parent compound, is a polyene antifungal agent.[1][2] Its mechanism of action involves binding to ergosterol, a primary component of the fungal cell membrane.[3][4] This binding disrupts the membrane, leading to the formation of pores that cause leakage of intracellular components and ultimately, fungal cell death.[3][4]
Key Assays for Antifungal Activity Assessment
Several standardized methods are available to quantify the in vitro activity of AME. The most common assays include:
-
Broth Microdilution Assay: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Disk Diffusion Assay: A qualitative method to assess the susceptibility of fungi to AME.
-
Flow Cytometry Assay: For a rapid assessment of fungal viability and cell damage.
Broth Microdilution Assay for MIC and MFC Determination
This method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a quantitative approach to determine the lowest concentration of AME that inhibits visible fungal growth (MIC) and the lowest concentration that results in fungal death (MFC).[5][6]
Experimental Protocol
a. Preparation of Fungal Inoculum:
-
From a fresh 24-48 hour culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar), pick five distinct colonies of approximately 1 mm.[7][8]
-
Suspend the colonies in 5 mL of sterile 0.85% saline.
-
Vortex the suspension for 15-20 seconds to ensure it is homogenous.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁶ to 5 x 10⁶ cells/mL.[7][8] This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in the appropriate broth medium (e.g., RPMI 1640) to achieve the final desired inoculum concentration for the assay (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[5]
b. Preparation of this compound Dilutions:
-
Prepare a stock solution of AME in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then dilute it with sterile distilled water.
-
Perform serial twofold dilutions of the AME solution in a 96-well microtiter plate using RPMI 1640 medium to achieve a range of final concentrations (e.g., 0.03 to 16 µg/mL).[9]
-
Include a growth control well (containing only the medium and inoculum) and a sterility control well (containing only the medium).
c. Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the AME dilutions.
-
Seal the plate and incubate at 35°C for 24-48 hours.[5]
d. Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of AME at which there is no visible growth.[5] For polyenes like Amphotericin B, the endpoint is complete inhibition of growth.[5]
e. Determination of MFC:
-
From each well that shows no visible growth (at and above the MIC), take a 10-100 µL aliquot.[10]
-
Spread the aliquot onto an agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of AME that results in no colony growth on the agar plate, which corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[10]
Data Presentation: MIC and MFC of AME vs. Amphotericin B
The following table summarizes the comparative in vitro antifungal activity of this compound (AME) and Amphotericin B against various fungal pathogens.
| Fungal Species | Amphotericin B MIC (µg/mL) | AME MIC (µg/mL) | Amphotericin B MFC (µg/mL) | AME MFC (µg/mL) |
| Candida albicans | 0.2 - 0.5 | 0.2 - 0.5 | 0.5 - 1.0 | 0.5 - 1.0 |
| Cryptococcus neoformans | 0.2 - 0.5 | 0.2 - 0.5 | 0.5 - 1.0 | 0.5 - 1.0 |
| Aspergillus fumigatus | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Histoplasma capsulatum | 0.1 - 0.2 | 0.1 - 0.2 | 0.2 - 0.5 | 0.2 - 0.5 |
| Blastomyces dermatitidis | 0.1 - 0.2 | 0.1 - 0.2 | 0.2 - 0.5 | 0.2 - 0.5 |
| Coccidioides immitis | 0.5 - 1.0 | 0.5 - 1.0 | 1.0 - 2.0 | 1.0 - 2.0 |
| Sporothrix schenckii (yeast) | 0.5 - 1.0 | 1.0 - 2.0 | 5.0 - 10.0 | 5.0 - 10.0 |
| Sporothrix schenckii (mycelial) | 1.0 - 2.0 | 2.0 - 5.0 | 10.0 | 10.0 |
Note: Data is compiled from comparative studies.[11][12] The activity of AME is slightly lower than that of Amphotericin B against some fungi.[11][12]
Disk Diffusion Assay
This qualitative assay is a simpler method to assess the susceptibility of a fungal isolate to AME. It involves placing a paper disk impregnated with AME onto an agar plate inoculated with the fungus. The presence and size of a zone of inhibition around the disk indicate susceptibility.[13][14]
Experimental Protocol
a. Preparation of Fungal Inoculum:
-
Follow the same procedure as for the broth microdilution assay to prepare a standardized fungal suspension (0.5 McFarland).[7]
b. Inoculation of Agar Plate:
-
Use Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.[7][13]
-
Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth.[14]
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[7]
c. Application of AME Disk:
-
Aseptically place a paper disk impregnated with a standard amount of AME (e.g., 20 µg) onto the center of the inoculated agar plate.[13]
-
Gently press the disk to ensure complete contact with the agar surface.[15]
d. Incubation and Measurement:
-
Invert the plate and incubate at 35°C for 24-48 hours.[7]
-
After incubation, measure the diameter of the zone of complete inhibition around the disk to the nearest millimeter.[13]
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires established breakpoints, which may not be available for AME and would need to be determined through correlation with MIC data.
Flow Cytometry Assay for Fungal Viability
Flow cytometry offers a rapid and quantitative method to assess the effect of AME on fungal cell viability and membrane integrity.[16] This technique uses fluorescent dyes to differentiate between live and dead cells.
Experimental Protocol
a. Fungal Culture and Treatment:
-
Grow the fungal cells in a suitable liquid medium to the mid-logarithmic phase.
-
Expose the fungal cells to various concentrations of AME (and a no-drug control) for a defined period (e.g., 1-4 hours).
b. Staining with Fluorescent Dyes:
-
After treatment, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).
-
Resuspend the cells in the buffer and add a fluorescent viability stain, such as Propidium Iodide (PI). PI can only enter cells with compromised membranes, thus staining dead cells red.[16] A counterstain that stains all cells (e.g., SYTO 9) can also be used.[17]
-
Incubate the cells with the dye(s) according to the manufacturer's instructions, typically in the dark.
c. Flow Cytometry Analysis:
-
Analyze the stained cell suspension using a flow cytometer.
-
Excite the fluorescent dyes with the appropriate lasers and detect the emitted fluorescence.
-
Gate the fungal cell population based on forward and side scatter properties to exclude debris.
-
Quantify the percentage of live (PI-negative) and dead (PI-positive) cells in the control and AME-treated samples.
Data Interpretation
A dose-dependent increase in the percentage of PI-positive cells indicates that AME is causing fungal cell death by disrupting membrane integrity. This assay can provide rapid insights into the fungicidal activity of AME.[16]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for MIC and MFC determination by broth microdilution.
Logical Relationship of Antifungal Assays
Caption: Relationship between assays and measured antifungal parameters.
References
- 1. upload.medbullets.com [upload.medbullets.com]
- 2. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. testinglab.com [testinglab.com]
- 7. himedialabs.com [himedialabs.com]
- 8. himedialabs.com [himedialabs.com]
- 9. Flow Cytometry Antifungal Susceptibility Testing of Pathogenic Yeasts other than Candida albicans and Comparison with the NCCLS Broth Microdilution Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Minimum fungicidal concentrations of amphotericin B for bloodstream Candida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative in vitro antifungal activity of amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. microxpress.in [microxpress.in]
- 14. asm.org [asm.org]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. Flow cytometric assay for estimating fungicidal activity of amphotericin B in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Flow Cytometry Is a Powerful Tool for Assessment of the Viability of Fungal Conidia in Metalworking Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of Amphotericin B Methyl Ester (AME)
Welcome to the technical support center for Amphotericin B methyl ester (AME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with AME in aqueous solutions. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound (AME) so difficult to dissolve in aqueous solutions?
This compound, a derivative of the polyene macrolide antibiotic Amphotericin B, is a lipophilic molecule with very poor water solubility under neutral pH conditions. Its large, rigid structure with both hydrophobic (polyene) and hydrophilic (polyol and amino) regions contributes to its tendency to aggregate in aqueous media, making it challenging to prepare homogenous solutions suitable for experimental use.
Q2: What are the primary methods to improve the aqueous solubility of AME?
Several strategies can be employed to enhance the solubility of AME. These include:
-
Use of Organic Co-solvents: Utilizing water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) to first dissolve AME before dilution into an aqueous buffer.
-
pH Adjustment: AME's solubility is pH-dependent. Increasing the pH to alkaline conditions (above 10) or decreasing it to acidic conditions (below 2) can significantly improve its solubility.[1][2]
-
Complexation with Cyclodextrins: Encapsulating AME within the hydrophobic core of cyclodextrins, such as γ-cyclodextrin or hydroxypropyl-β-cyclodextrin (HP-β-CD), can form a water-soluble inclusion complex.[3][4]
-
Formulation into Nanoparticles: Incorporating AME into lipid-based or polymeric nanoparticles can create stable aqueous dispersions.[5][6][7]
-
Use of Surfactants and Other Excipients: Non-ionic surfactants like Tween-80 can aid in creating stable suspensions or micellar solutions.[8]
Q3: I'm seeing precipitation when I dilute my DMSO stock of AME into my aqueous buffer. What can I do?
This is a common issue known as "fall-out" or precipitation upon dilution. Here are several troubleshooting steps:
-
Optimize the Co-solvent System: Instead of a simple DMSO-buffer system, consider a multi-component co-solvent system. A common approach for in vivo studies involves a mixture of DMSO, PEG300, and a surfactant like Tween-80 before adding the aqueous component (e.g., saline).[8]
-
Slow Down the Dilution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This can prevent localized high concentrations that lead to immediate precipitation.
-
Adjust the pH of the Aqueous Buffer: As AME is more soluble at acidic or alkaline pH, adjusting the pH of your final aqueous solution can help maintain its solubility.[1][2]
-
Incorporate a Solubilizing Excipient: Add a cyclodextrin (B1172386) or surfactant to the aqueous buffer before introducing the AME stock solution.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Recommended Solution(s) |
| AME powder will not dissolve in the initial solvent. | Incorrect solvent choice; Insufficient solvent volume; Low-quality or hygroscopic solvent. | Use a fresh, anhydrous stock of DMSO, as it is highly effective for dissolving AME.[8] Ensure you are using an adequate volume of solvent. Gentle heating or sonication can also aid dissolution.[8] |
| A clear solution is formed initially, but a precipitate appears over time. | The solution is supersaturated and thermodynamically unstable; Degradation of AME. | Prepare fresh solutions for each experiment.[8] Store stock solutions at an appropriate temperature (e.g., -20°C) and protect from light. For some formulations, storage at 2-8°C is recommended.[1] Consider if the chosen solvent system is optimal for long-term stability. |
| The prepared AME solution shows high variability in biological assays. | Incomplete dissolution leading to inconsistent concentrations; Aggregation of AME molecules affecting bioavailability. | Ensure complete dissolution before use. Visually inspect for any particulate matter. Consider using a formulation that enhances the monomeric state of AME, such as complexation with cyclodextrins. |
| Difficulty in sterile filtering the AME solution. | Poor aqueous solubility leading to clogging of the filter membrane; Aggregation of the compound. | Aqueous solutions of AME are generally not suitable for sterile filtration due to low solubility.[1][9] If using a co-solvent system, filtration might be possible with a larger pore size filter (e.g., 5-micron).[10] For sterile applications, consider preparing the formulation using aseptic techniques or using a terminally sterilized formulation if stability permits. |
Quantitative Solubility Data
The following table summarizes reported solubility data for Amphotericin B and its derivatives using various methods. This data can serve as a starting point for formulation development.
| Compound | Method/Solvent System | Reported Solubility/Concentration | Reference |
| This compound | DMSO | 100 mg/mL (stock solution) | [8] |
| This compound | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (suspended solution) | [8] |
| Amphotericin B | DMSO | 30-40 mg/mL | [1][9] |
| Amphotericin B | Dimethylformamide (DMF) | 2-4 mg/mL | [1][9] |
| Amphotericin B | Aqueous solution at pH 2 or 11 | Soluble | [1][9] |
| Amphotericin B | Water at pH 6-7 | Insoluble | [1][9] |
| Amphotericin B | Complexation with HP-β-CD | up to 465 µg/mL | [4] |
| Amphotericin B | Adduct with Pyridoxal Phosphate (PLP) | >100 mg/mL | [11][12] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Suspended AME Solution for In Vivo Studies
This protocol is adapted from a method to create a suspended solution suitable for administration in animal models.[8]
Materials:
-
This compound (AME) powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a 25 mg/mL AME stock solution in DMSO.
-
Weigh the required amount of AME powder and place it in a sterile tube.
-
Add the appropriate volume of fresh, anhydrous DMSO.
-
Use sonication or gentle heating to ensure complete dissolution. The solution should be clear.
-
-
Prepare the final formulation (example for 1 mL total volume):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 25 mg/mL AME stock solution in DMSO to the PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture. Mix until uniform.
-
Add 450 µL of sterile saline to the mixture.
-
Vortex thoroughly to form a uniform suspension. The final concentration of AME will be 2.5 mg/mL.
-
-
Use Immediately: It is recommended to prepare this working solution fresh on the day of use.[8]
Protocol 2: Solubilization of AME using pH Adjustment
This protocol provides a general method for dissolving AME by adjusting the pH of the aqueous medium.
Materials:
-
This compound (AME) powder
-
Deionized water
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
pH meter
Procedure:
-
Prepare an aqueous suspension of AME:
-
Add a known amount of AME powder to a volume of deionized water to achieve the desired final concentration.
-
Stir the suspension at room temperature.
-
-
Adjust the pH:
-
For acidic solubilization: Slowly add 1 M HCl dropwise to the suspension while stirring and monitoring the pH. Continue adding acid until the pH is approximately 2 and the solution becomes clear.
-
For alkaline solubilization: Slowly add 1 M NaOH dropwise to the suspension while stirring and monitoring the pH. Continue adding base until the pH is approximately 11 and the solution becomes clear.[1][13]
-
-
Final Volume Adjustment:
-
Once the AME is fully dissolved, adjust the final volume with deionized water if necessary.
-
The pH can be readjusted carefully, but be aware that moving towards a neutral pH may cause the AME to precipitate.
-
Protocol 3: Preparation of AME-Cyclodextrin Inclusion Complex
This protocol outlines a method for preparing a soluble complex of AME with hydroxypropyl-β-cyclodextrin (HP-β-CD), a technique shown to be effective for Amphotericin B.[4]
Materials:
-
This compound (AME) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the HP-β-CD solution:
-
Dissolve a molar excess of HP-β-CD (e.g., 5-10 fold molar excess relative to AME) in the desired aqueous buffer. Stir until the cyclodextrin is fully dissolved.
-
-
Add AME:
-
Slowly add the AME powder to the stirring HP-β-CD solution.
-
-
Complexation:
-
Allow the mixture to stir for an extended period (e.g., 24-48 hours) at room temperature, protected from light. This allows for the formation of the inclusion complex.
-
-
Clarification:
-
After the incubation period, centrifuge the solution at high speed (e.g., 10,000 x g for 15 minutes) to pellet any un-complexed, insoluble AME.
-
-
Collect the Supernatant:
-
Carefully collect the supernatant, which contains the soluble AME-HP-β-CD complex. The concentration of solubilized AME should be determined analytically (e.g., using UV-Vis spectrophotometry or HPLC).
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ulab360.com [ulab360.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and Characterization of Liposomes Double-loaded with Amphotericin B and Amphotericin B/hydroxypropyl-beta-cyclodextrin Inclusion Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Strategies to enhance oral delivery of amphotericin B: a comparison of uncoated and enteric-coated nanostructured lipid carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. miravistalabs.com [miravistalabs.com]
- 11. Imbuing Aqueous Solubility to Amphotericin B and Nystatin with a Vitamin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. US4035567A - Process for producing the methyl ester of amphotericin B - Google Patents [patents.google.com]
Stability of Amphotericin B methyl ester in different solvents and pH.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amphotericin B methyl ester (AME).
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound (AME) compared to Amphotericin B (AmB)?
A1: In solid form, the free base of AME exhibits stability similar to AmB. However, acid salts of AME are less stable.[1][2] In solution, AME is generally less stable than AmB.[1][2]
Q2: How do pH and temperature affect the stability of AME in solution?
A2: The stability of AME in solution is significantly influenced by both pH and temperature. At a pH of 6.0 and a storage temperature of 5°C, the stability of AME salts is comparable to that of Amphotericin B.[1][2] It is crucial to maintain recommended pH and temperature conditions to minimize degradation.
Q3: What are the recommended solvents for dissolving and storing AME?
A3: The choice of solvent is critical for the stability of AME. While specific solubility data is extensive, for creating stock solutions, organic solvents are often used. It is recommended to prepare stock solutions, aliquot them, and store them protected from light. For example, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: Can I use AME in cell culture? What are the potential issues?
A4: Yes, AME can be used in cell culture. However, issues such as cytotoxicity and precipitation may occur. AME has been reported to be less toxic to some cell lines compared to Amphotericin B.[3][4][5] It is essential to determine the optimal concentration for your specific cell line and to ensure the final concentration of any organic solvent used to dissolve AME is not harmful to the cells. Precipitation can be a concern, so proper dissolution and dilution techniques are vital.
Troubleshooting Guides
Issue 1: Precipitation of AME in Aqueous Solution
Symptoms:
-
Visible particles or cloudiness in the solution after dilution.
-
Inconsistent results in experiments.
Possible Causes:
-
Use of incorrect diluents. Saline solutions should be avoided.
-
pH of the final solution is not optimal.
-
The concentration of AME is too high for the aqueous buffer.
Solutions:
-
Use appropriate diluents: For aqueous dilutions, use solutions like 5% dextrose.
-
Control pH: Ensure the pH of the final solution is maintained around 6.0 for better stability.[1][2]
-
Sonication: Gentle sonication can help in dissolving the compound.
-
Preparation of stock solutions: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it to the final concentration in the aqueous medium.
Issue 2: Rapid Degradation of AME in Solution
Symptoms:
-
Loss of biological activity over a short period.
-
Discoloration of the solution.
Possible Causes:
-
Exposure to light.
-
Storage at an inappropriate temperature.
-
The pH of the solution is not optimal.
-
Presence of oxidizing agents.
Solutions:
-
Protect from light: Store AME solutions in amber vials or wrap containers with aluminum foil.
-
Optimal storage temperature: For short-term storage, use refrigerated temperatures (e.g., 5°C).[1][2] For long-term storage of stock solutions, use -20°C or -80°C.
-
Use of antioxidants: The use of antioxidants may reduce degradation.[6]
Stability Data
The following table summarizes the qualitative stability of this compound under different conditions based on available literature. Quantitative data such as precise half-lives in various solvents are not extensively available.
| Condition | Solvent/State | Relative Stability | Key Considerations |
| pH | Aqueous Solution | More stable at pH 6.0[1][2] | Stability decreases at acidic or alkaline pH. |
| Temperature | Aqueous Solution (pH 6.0) | More stable at 5°C[1][2] | Higher temperatures accelerate degradation. |
| Form | Solid | Free base is stable; acid salts are less stable[1][2] | Store in a dry, dark place. |
| In Solution vs. Solid | General | Less stable in solution than in solid form[1][2] | Prepare solutions fresh whenever possible. |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC-DAD
This protocol is adapted from a method for Amphotericin B and can be used to evaluate the stability of AME in different solvents and pH conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Disodium (B8443419) edetate
-
Buffers of various pH values
-
C18 HPLC column (e.g., 200 x 4.6 mm, 5 µm)
-
HPLC system with a Diode Array Detector (DAD)
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of AME in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Dilute the stock solution with the desired solvent or buffer (at various pH values) to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).
3. HPLC-DAD Conditions:
-
Mobile Phase: A mixture of an organic phase (e.g., methanol/acetonitrile) and an aqueous phase (e.g., 2.5 mmol L-1 disodium edetate, pH 5.0). A common ratio is 65:35 (organic:aqueous).[7][8][9][10]
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the absorbance maxima of AME (similar to AmB, around 383 nm).
4. Stability Study Procedure:
-
Incubate the working solutions under different conditions (e.g., various temperatures, light exposure).
-
At specified time points, inject the samples into the HPLC system.
-
Monitor the decrease in the peak area of the AME to determine its degradation over time.
Visualizations
References
- 1. Stability studies with amphotericin B and this compound. | Semantic Scholar [semanticscholar.org]
- 2. Stability studies with amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative toxicities of amphotericin B and its monomethyl ester derivative on glial cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [repositorio.ufrn.br]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Item - Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD - SciELO journals - Figshare [scielo.figshare.com]
- 10. scielo.br [scielo.br]
How to prevent the degradation of Amphotericin B methyl ester in solution.
This guide provides technical support for researchers, scientists, and drug development professionals working with Amphotericin B methyl ester (AME). It offers troubleshooting advice, frequently asked questions, and detailed protocols to help prevent its degradation in solution, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AME) and why is its stability a concern?
This compound (AME) is a semisynthetic derivative of the polyene antifungal agent Amphotericin B (AmB).[1][2] It was developed to have greater aqueous solubility and reduced toxicity compared to its parent compound.[3] However, AME is chemically unstable in solution, which is a significant concern.[4][5] Degradation can lead to a loss of antifungal activity and the formation of potentially toxic byproducts, compromising experimental outcomes and safety profiles.[4][6]
Q2: What are the primary factors that cause AME degradation in solution?
The degradation of AME is primarily influenced by four factors:
-
pH: AME is susceptible to both acid- and base-catalyzed hydrolysis.[7][8] Optimal stability is generally found at a slightly acidic to neutral pH.[4][5] Studies on the parent compound AmB show it is most stable between pH 4 and 10 in aqueous solutions.[9]
-
Light: Exposure to light, particularly UV light, causes rapid photodegradation.[10][11] This process is a major pathway for the loss of active compound.[10]
-
Temperature: Higher temperatures accelerate the rate of all degradation reactions, including oxidation and hydrolysis.[4][10] Therefore, solutions should be kept cool.
-
Oxidation: The polyene structure of AME is prone to autoxidation and photo-oxidation.[8][10] The presence of oxygen can significantly increase the degradation rate.[7]
Q3: What is the recommended solvent for preparing AME stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving AME and its parent compound, Amphotericin B, to create concentrated stock solutions.[10][12] For subsequent dilutions into aqueous media for experiments, it is crucial to ensure the final DMSO concentration is compatible with the assay and does not cause precipitation.
Q4: How should I store AME stock solutions to maximize stability?
To maximize stability, AME stock solutions should be:
-
Stored at low temperatures: For short-term storage (up to one month), -20°C is recommended. For long-term storage (up to six months), -80°C is preferable.[1]
-
Protected from light: Vials should be wrapped in aluminum foil or stored in amber tubes to prevent photodegradation.[1][10][13]
-
Aliquoted: To avoid repeated freeze-thaw cycles that can degrade the compound, the stock solution should be divided into single-use aliquots upon preparation.[1]
Q5: Can antioxidants be used to improve the stability of AME solutions?
Yes, the addition of antioxidants can reduce degradation caused by oxidation.[10] Studies have shown that antioxidants like butylated hydroxytoluene (BHT), propyl gallate, and α-tocopherol can help preserve the compound in solution.[10]
Troubleshooting Guide
Q1: My AME solution has become cloudy or contains a precipitate. What should I do?
A cloudy appearance or the formation of a precipitate can be caused by several factors:
-
Poor Solubility: This can happen if the solution is diluted too quickly into an aqueous buffer from a DMSO stock, or if the final concentration exceeds its solubility limit in the working medium. The parent compound AmB is known to be poorly soluble in water at neutral pH.[7][12]
-
pH Shift: AME salts are less stable and may precipitate if the pH of the solution is not optimal.[4][5] Ensure your final buffer pH is compatible with AME stability, ideally around 6.0.[3][4]
-
Electrolytes: The use of saline or other electrolyte solutions for dilution can sometimes cause the precipitation of polyene antibiotics.[13] It is often recommended to use Dextrose 5% in Water (D5W) for dilutions if compatible with your experiment.[9]
Solution: First, try gently warming the solution to see if the precipitate redissolves.[14] If it does not, the solution should be considered compromised and discarded. When preparing future solutions, ensure the final concentration is within the solubility limits and consider the pH and composition of your diluent.
Q2: My experimental results are inconsistent. Could AME degradation be the cause?
Yes, inconsistent results are a classic sign of compound instability. If AME degrades over the course of an experiment, its effective concentration will decrease, leading to variable outcomes. In solution, AME is generally less stable than its parent compound, Amphotericin B, unless specific conditions (pH 6.0 and 5°C) are met.[3][4][5]
Solution:
-
Prepare Fresh Solutions: Prepare AME working solutions immediately before each experiment from a properly stored, frozen aliquot.[13]
-
Assess Stability: Perform a stability test under your specific experimental conditions (medium, temperature, light exposure) to determine the time window in which AME remains stable.
-
Protect from Light: Ensure all steps of your experiment, including incubation, are performed in the dark or under amber light to prevent photodegradation.[10][13]
Q3: My AME solution has changed color from its initial yellow. What does this signify?
A change in color, typically fading of the yellow hue, indicates the degradation of the polyene chromophore responsible for AME's characteristic UV-Visible spectrum. This is often a result of photo-oxidation or other oxidative processes that break down the conjugated double-bond system of the molecule.[10][11] This structural change leads to a loss of biological activity.
Solution: Discard any solution that has visibly changed color. Review your handling and storage procedures to ensure rigorous protection from light and consider purging solutions with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Experimental Protocols
Protocol 1: Preparation of a Stable AME Stock Solution
This protocol describes how to prepare a concentrated stock solution of AME with best practices to minimize initial degradation.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber, or foil-wrapped microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the sealed vial of solid AME to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of AME in a sterile environment.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the solution gently in the dark until the solid is completely dissolved.
-
Immediately aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[1]
Protocol 2: Assessment of AME Stability by UV-Vis Spectrophotometry
This protocol allows for a rapid assessment of AME stability by monitoring changes in its absorbance spectrum, which differentiates between the stable monomeric form and the less stable aggregated form.
Principle: Monomeric AME has characteristic absorbance peaks around 365, 385, and 409 nm. When AME aggregates, which can precede degradation, a new peak appears around 348 nm.[15] A stable solution will maintain a high 409 nm peak and a low 348 nm peak.
Procedure:
-
Prepare a working solution of AME in your experimental buffer or medium at the desired concentration.
-
Immediately take an initial absorbance spectrum from ~300 nm to 450 nm using a spectrophotometer. This is your time-zero (T=0) reading.
-
Incubate the solution under your standard experimental conditions (e.g., 37°C, protected from light).
-
At set time intervals (e.g., 1, 2, 4, 8, 24 hours), take another absorbance spectrum.
-
Analyze the spectra by monitoring the peak height at 409 nm. A decrease in this peak over time indicates degradation. You can also monitor the ratio of the aggregate peak to the monomer peak (A348/A409); an increase in this ratio indicates aggregation and instability.[15]
Protocol 3: Assessment of AME Degradation by HPLC
A High-Performance Liquid Chromatography (HPLC) method is the gold standard for quantifying the concentration of AME and detecting its degradation products.
Methodology: This is a general method based on published literature for Amphotericin B and its derivatives.[16][17][18] Optimization for specific equipment and AME salts may be required.
-
Column: C18 reverse-phase column (e.g., 200 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: An isocratic or gradient mixture of an organic phase (e.g., methanol/acetonitrile) and an aqueous phase (e.g., 2.5 mM disodium (B8443419) edetate, pH adjusted to 5.0). A typical ratio might be 65:35 organic to aqueous phase.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Column Temperature: 30°C.[16]
-
Detection: UV detector set to a wavelength of 383 nm or 405 nm.[16][19]
-
Procedure:
-
Prepare a working solution of AME and incubate it under the conditions being tested.
-
At specified time points, withdraw an aliquot and inject it into the HPLC system.
-
Quantify the AME peak area and compare it to a standard curve or the T=0 sample to calculate the percentage of remaining AME. The appearance of new peaks indicates the formation of degradation products.[7][19]
-
Technical Data Summary
The following table summarizes the key environmental factors and their impact on the stability of AME in solution.
| Factor | Condition | Effect on AME Stability | Mitigation Strategy | References |
| pH | Acidic (< 5) or Alkaline (> 8) | Increased rate of hydrolysis | Maintain solution pH between 6.0 and 7.4. | [3][5][8] |
| Light | Exposure to ambient or UV light | Rapid photodegradation (photo-oxidation) | Handle solutions in the dark; use amber vials or foil wrapping. | [9][10][11] |
| Temperature | Elevated temperatures (> 5°C) | Accelerates all degradation pathways | Store stock solutions at -20°C or -80°C; keep working solutions on ice. | [1][4][10] |
| Oxygen | Presence of atmospheric oxygen | Promotes autoxidation | Use degassed solvents; consider purging solutions with inert gas (N₂ or Ar). | [8][10] |
| Solvent | Aqueous buffers | Lower stability due to hydrolysis and aggregation | Use DMSO for stock solutions; minimize time in aqueous media. | [8] |
Visual Guides
Diagrams of Workflows and Degradation Pathways
Caption: Key factors and pathways leading to the degradation of AME in solution.
Caption: Recommended workflow for preparing and handling AME solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stability studies with amphotericin B and this compound. | Semantic Scholar [semanticscholar.org]
- 4. Stability studies with amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. STABILITY STUDIES WITH AMPHOTERICIN B AND this compound [jstage.jst.go.jp]
- 6. Making sure you're not a bot! [repositorio.ufrn.br]
- 7. scielo.br [scielo.br]
- 8. Research Portal [iro.uiowa.edu]
- 9. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. globalrph.com [globalrph.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Protein-mediated stabilization of amphotericin B increases its efficacy against diverse fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. rroij.com [rroij.com]
- 18. A Critical Review of Analytical Methods for Quantification of Amphotericin B in Biological Samples and Pharmaceutical Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
Best practices for storing Amphotericin B methyl ester.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of Amphotericin B methyl ester.
Troubleshooting Guides
Issue: Precipitate observed in the reconstituted this compound solution.
Question: I have reconstituted my this compound in DMSO, but the solution is cloudy or contains a precipitate. What should I do?
Answer:
A cloudy solution or the presence of a precipitate upon reconstitution can indicate several issues. Follow these steps to troubleshoot:
-
Ensure Complete Dissolution:
-
Vortexing/Sonication: Ensure you have thoroughly vortexed or sonicated the solution. This compound may require significant energy to dissolve completely.
-
Gentle Warming: Try gently warming the solution to 37°C to aid dissolution. Do not overheat, as this can accelerate degradation.
-
-
Verify Solvent Quality:
-
Anhydrous Solvent: Use high-quality, anhydrous (water-free) DMSO. The presence of water can decrease the solubility of this compound and promote precipitation. Use a fresh, unopened bottle of solvent whenever possible.
-
-
Check for Contamination:
-
Particulate Matter: If the issue persists, the precipitate could be due to particulate contamination from the vial or reconstitution process.[1] While filtering is an option, it may also remove some of the aggregated, active compound.
-
-
Assess for Degradation:
-
Chemical Integrity: If you suspect the compound has degraded due to improper storage, you can assess its chemical integrity using High-Performance Liquid Chromatography (HPLC). A detailed protocol is provided in the "Experimental Protocols" section.
-
Issue: Loss of antifungal activity after storage.
Question: My experiments are showing reduced or no antifungal effect from my stored this compound. How can I determine if the compound is still active?
Answer:
A loss of antifungal activity can be due to degradation of the this compound. To confirm the activity of your stored compound, you can perform a bioassay.
-
Antifungal Susceptibility Testing: A broth microdilution assay is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain. A detailed protocol for this assay is provided in the "Experimental Protocols" section. A significant increase in the MIC of your stored compound compared to a freshly prepared standard would indicate a loss of activity.
-
Storage Conditions Review: Review your storage procedures. In solution, this compound is less stable than Amphotericin B, especially at acidic pH.[2][3][4] For optimal stability in solution, it is recommended to adjust the pH to 6.0 and store at 5°C.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound in its solid (powder) form should be stored at -20°C, protected from light. Under these conditions, it can be stable for several years.
Q2: How should I store reconstituted this compound solutions?
A2: Reconstituted solutions of this compound are less stable than the powder form. For short-term storage, it is recommended to keep the solution at 2-8°C and protected from light. For longer-term storage, it is advisable to make aliquots of the reconstituted solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the stability of this compound in solution compared to Amphotericin B?
A3: In solution, Amphotericin B is generally more stable than its methyl ester salts.[2][3][4] The stability of this compound in solution is influenced by factors such as pH and temperature.
Q4: What solvents are recommended for reconstituting this compound?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for reconstituting this compound. It is crucial to use a high-purity, anhydrous grade of DMSO to ensure optimal solubility and stability.
Q5: Can I filter my reconstituted this compound solution?
A5: While filtration can remove particulate contaminants, it is generally not recommended for Amphotericin B solutions as the compound can form aggregates that are essential for its activity. Filtering may inadvertently remove these active aggregates. If filtration is necessary, use a filter with a pore size of 1 micron or larger.
Data Presentation
Table 1: Stability of Amphotericin B and its Methyl Ester under Various Conditions
| Compound/Formulation | Storage Condition | Duration | Stability/Observation |
| Amphotericin B (Solid) | Room Temperature | Not specified | Generally stable |
| This compound (Solid, free base) | Room Temperature | Not specified | Similar stability to Amphotericin B solid.[2][3][4] |
| This compound (Solid, acid salts) | Room Temperature | Not specified | Less stable than the free base form.[2][3][4] |
| Amphotericin B in solution | 5°C, pH 6.0 | Not specified | Generally more stable than its methyl ester salts.[2][3][4] |
| This compound in solution | 5°C, pH adjusted to 6.0 | Not specified | Stability is comparable to the parent compound, Amphotericin B.[2][3][4] |
| Amphotericin B in 5% Dextrose | 25°C, exposed to light | Up to 24 hours | No significant loss of activity.[5] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Degradation
This protocol provides a method to assess the chemical integrity of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade methanol (B129727) and acetonitrile
-
Disodium (B8443419) edetate
-
Water, HPLC grade
-
C18 chromatographic column (e.g., 200 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with a Diode Array Detector (DAD)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a 65:35 mixture of an organic phase (methanol:acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mmol L-1 disodium edetate, pH adjusted to 5.0).
-
Standard Solution Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase.
-
Sample Preparation: Prepare your test sample of this compound at the same concentration as the standard in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 (200 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 ± 2 °C
-
Detection Wavelength: 383 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation: Compare the chromatogram of your sample to the standard. A significant decrease in the area of the main peak corresponding to this compound and/or the appearance of new peaks indicates degradation.
Protocol 2: Bioassay for Determining Antifungal Activity of this compound (Broth Microdilution)
This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound, which reflects its biological activity.
Materials:
-
This compound sample (stored and fresh standard)
-
Fungal isolate (e.g., Candida albicans)
-
RPMI 1640 broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal isolate in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Serial Dilutions: Perform serial twofold dilutions of both your stored this compound and a freshly prepared standard in the 96-well plate using RPMI 1640 as the diluent. The final concentration range should typically span from 0.03 to 16 µg/mL.
-
Inoculation: Add the fungal inoculum to each well containing the diluted antifungal agent. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Interpretation: A higher MIC for the stored sample compared to the fresh standard indicates a loss of biological activity.
Visualizations
Caption: Troubleshooting workflow for stored this compound.
Caption: Workflow for the reconstitution of this compound.
References
- 1. Particulate contamination of lyophilized amphotericin B preparation during reconstitution process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability studies with amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies with amphotericin B and this compound. | Semantic Scholar [semanticscholar.org]
- 4. STABILITY STUDIES WITH AMPHOTERICIN B AND this compound [jstage.jst.go.jp]
- 5. Stability of Amphotericin B in Infusion Bottles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting Experimental Protocols for Different Fungal Species
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in adapting experimental protocols for various fungal species.
I. Troubleshooting Guides
Fungal DNA Extraction
Problem: Low DNA Yield or Purity
Low yields and purity of fungal DNA are common issues, often stemming from the resilient fungal cell wall and the presence of PCR inhibitors like polysaccharides and secondary metabolites.[1]
Troubleshooting Steps:
-
Cell Lysis Optimization: The fungal cell wall, rich in chitin (B13524) and glucans, is notoriously difficult to disrupt.[2]
-
Mechanical Disruption: Bead beating or grinding with liquid nitrogen is often necessary for efficient lysis, especially for filamentous fungi.[1][3]
-
Enzymatic Digestion: Lytic enzymes (e.g., zymolyase, lyticase, chitinase) can be effective, particularly for yeasts, but may require optimization of incubation time and temperature for different species.
-
-
Starting Material:
-
Using fresh, young mycelia or cells from the logarithmic growth phase can improve DNA yield as their cell walls are generally thinner.
-
Excessive starting material can lead to incomplete lysis and contamination.
-
-
Purification Method:
-
CTAB (Cetyl Trimethylammonium Bromide) Method: This method is effective at removing polysaccharides. A modified CTAB protocol can yield high molecular weight DNA with minimal protein contamination from a variety of fungal species including Aspergillus, Penicillium, and Fusarium.[4]
-
Commercial Kits: Many kits are available, often incorporating mechanical disruption steps. The efficiency of these kits can vary significantly between fungal species.[5][6][7] It is crucial to select a kit specifically designed for fungi.
-
-
Removal of Inhibitors:
-
Phenol-Chloroform Extraction: This is a standard method for removing proteins and other contaminants.
-
Wash Steps: Ensure all wash steps in your protocol are followed diligently to remove residual salts and ethanol.
-
Data Presentation: Comparison of DNA Extraction Methods
The following table summarizes the DNA yield from different extraction methods for Aspergillus fumigatus and Candida albicans. This data highlights the species-specific efficacy of various protocols.
| Extraction Method | Target Organism | Mean DNA Yield (fg/propagule) |
| MasterPure Yeast | Candida albicans | 16.0 |
| MasterPure Yeast | Aspergillus fumigatus | 2.0 |
| Zymo Fungal/Bacterial | Candida albicans | 10.0 |
| Zymo Fungal/Bacterial | Aspergillus fumigatus | 1.5 |
| Qiagen DNeasy Plant | Candida albicans | 3.0 |
| Qiagen DNeasy Plant | Aspergillus fumigatus | 1.0 |
| Enzymatic Lysis (Gnome) | Candida albicans | 18.0 |
| Enzymatic Lysis (Gnome) | Aspergillus fumigatus | 0.5 |
Data adapted from a study comparing six DNA extraction methods.[5][6][7]
Fungal Transformation
Problem: Low or No Transformation Efficiency
Fungal transformation is notoriously inefficient compared to bacteria and is highly species-dependent.[8]
Troubleshooting Steps:
-
Protoplast Quality (for Protoplast-Mediated Transformation - PMT):
-
Enzyme Choice: The composition of the fungal cell wall varies greatly between species, so the enzymatic cocktail used for protoplast generation must be optimized.[9]
-
Protoplast Viability: Ensure gentle handling of protoplasts and the use of an appropriate osmotic stabilizer (e.g., sorbitol, mannitol) in all solutions.
-
-
DNA Quality and Quantity:
-
Use high-quality, pure plasmid DNA.
-
The optimal amount of DNA varies by species and transformation method.
-
-
Selection Marker:
-
Ensure the selectable marker is appropriate for the recipient strain (e.g., auxotrophic markers for mutant strains, dominant drug resistance markers for wild-type strains).
-
-
Agrobacterium-Mediated Transformation (AMT):
-
Co-cultivation Conditions: The duration of co-cultivation, temperature, and the concentration of both fungal spores and Agrobacterium cells can significantly impact transformation efficiency.[10]
-
Acetosyringone: This phenolic compound can induce the virulence genes of Agrobacterium and enhance T-DNA transfer.
-
-
Electroporation:
-
The electrical parameters (voltage, capacitance, resistance) need to be optimized for each fungal species. For Pichia pastoris, pretreatment with lithium acetate (B1210297) and DTT can significantly increase transformation efficiency.[11]
-
Antifungal Susceptibility Testing
Problem: Inconsistent or Unreliable Minimum Inhibitory Concentration (MIC) Results
Variability in antifungal susceptibility testing can arise from several factors, leading to difficulties in interpreting results.
Troubleshooting Steps:
-
Standardization of Method:
-
Inoculum Preparation:
-
The inoculum density is a critical variable. Use a spectrophotometer to standardize the inoculum to a 0.5 McFarland standard.[13]
-
-
Incubation Time:
-
Endpoint Reading:
-
Media Quality:
-
Use the recommended medium, typically RPMI-1640. Lot-to-lot variability can occur, so it is important to use quality control strains.[14]
-
-
Pure Culture:
-
Ensure the fungal isolate is a pure culture, as contamination can lead to erroneous results.[13]
-
II. Frequently Asked Questions (FAQs)
Cell Culture
-
Q1: My fungal culture is growing slowly. What could be the cause?
-
A1: Slow growth can be due to several factors:
-
Suboptimal Growth Conditions: Check that the temperature, pH, and aeration are optimal for your specific fungal species.
-
Media Composition: Ensure the growth medium contains the necessary nutrients. Some fungi have specific vitamin or trace element requirements.
-
Inoculum Size: A very small initial inoculum may result in a long lag phase.
-
Contamination: Low-level bacterial or mycoplasma contamination can inhibit fungal growth.
-
-
-
Q2: How can I prevent contamination in my fungal cultures?
Molecular Biology
-
Q3: Why is my PCR amplification of fungal DNA failing?
-
A3: PCR failure with fungal DNA is often due to:
-
PCR Inhibitors: Polysaccharides and other secondary metabolites co-extracted with fungal DNA can inhibit Taq polymerase. Try diluting your DNA template or using a DNA polymerase that is more resistant to inhibitors.
-
Poor DNA Quality: Degraded DNA will not amplify well. Assess DNA integrity on an agarose (B213101) gel.
-
Primer Design: Ensure your primers are specific to your target fungus and that the annealing temperature is optimized.
-
-
-
Q4: I am not getting any transformants. What are the most common reasons?
-
A4: The most common reasons for transformation failure are:
-
Inefficient Protoplasting: For PMT, the cell wall was not sufficiently digested, or the protoplasts were not viable.
-
Ineffective DNA Uptake: Optimize the concentration of PEG (for PMT) or the electroporation parameters.
-
Selection Issues: The antibiotic concentration may be too high, or the selective medium may be lacking an essential nutrient for regeneration.
-
Incorrect Vector: Ensure the vector has the correct selectable marker and is compatible with your fungal species.
-
-
Antifungal Testing
-
Q5: What is the difference between CLSI and EUCAST guidelines for antifungal susceptibility testing?
-
A5: Both are internationally recognized standards that provide reproducible methods.[12] They have some differences in methodology, such as glucose concentration in the media and specific reading times, but generally produce similar results.[12] It is important to use the interpretive criteria (breakpoints) that correspond to the method you are using.[13]
-
III. Experimental Protocols
Detailed Methodology: Modified CTAB DNA Extraction
This protocol is adapted for a variety of fungal species.[4]
-
Preparation of Extraction Buffer A: Mix 25 mL of 1 M Tris (pH 8.0), 75 mL of 5M NaCl, 10 mL of 0.5M EDTA, and 5 g of CTAB. Bring the final volume to 250 mL with sterile water. Preheat to 55°C until the solution is translucent.
-
Cell Lysis:
-
Weigh approximately 20 mg of fresh mycelium or a pellet of fungal cells.
-
Grind the tissue in liquid nitrogen to a fine powder using a mortar and pestle.
-
Transfer the powder to a microcentrifuge tube containing pre-heated Extraction Buffer A.
-
-
DNA Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol (24:1) and mix gently by inversion for 15 minutes.
-
Centrifuge at 10,000 rpm for 12 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 0.7 volumes of isopropanol (B130326) and mix gently.
-
Incubate at -20°C for at least 1 hour to precipitate the DNA.
-
-
DNA Washing and Resuspension:
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the DNA.
-
Wash the pellet with 70% ethanol.
-
Air dry the pellet and resuspend in sterile water or TE buffer.
-
Detailed Methodology: CLSI Broth Microdilution for Candida spp.
This protocol is a summary of the CLSI M27 standard.
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline.
-
Adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate.[13]
-
-
Plate Preparation:
-
Use a 96-well microtiter plate.
-
Prepare serial twofold dilutions of the antifungal agent in RPMI-1640 medium.
-
-
Inoculation and Incubation:
-
Add the standardized inoculum to each well.
-
Include a drug-free growth control well.
-
Incubate the plate at 35°C for 24-48 hours.[12]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the drug that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.[13]
-
IV. Data Presentation: Optimal Growth Conditions
The optimal growth conditions can vary significantly between fungal species. The following table provides a summary for some commonly studied fungi.
| Fungal Species | Optimal Temperature (°C) | Optimal pH |
| Aspergillus niger | 24 - 37 | 4.0 - 6.5 |
| Saccharomyces cerevisiae | 30 - 32.3 | 4.0 - 6.0 |
| Neurospora crassa | 30 | ~5.6 |
Data compiled from multiple sources.[5][17][18][19][20][21][22][23][24]
V. Visualization of Signaling Pathways and Workflows
Fungal MAPK/HOG Signaling Pathway
This pathway is crucial for sensing and responding to environmental stress, such as osmotic shock.
Caption: A simplified diagram of the fungal High Osmolarity Glycerol (B35011) (HOG) signaling pathway.
Ergosterol (B1671047) Biosynthesis Pathway
This pathway is a common target for antifungal drugs.
Caption: Key steps in the fungal ergosterol biosynthesis pathway and targets of major antifungal drugs.
Experimental Workflow: Fungal Transformation
This diagram illustrates a general workflow for protoplast-mediated fungal transformation.
Caption: A generalized workflow for protoplast-mediated transformation in filamentous fungi.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of temperature, water activity, and pH on growth and production of ochratoxin A by Aspergillus niger and Aspergillus carbonarius from Brazilian grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 8. researchgate.net [researchgate.net]
- 9. Agrobacterium tumefaciens-Mediated Transformation Method for Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. Progress in Antifungal Susceptibility Testing of Candida spp. by Use of Clinical and Laboratory Standards Institute Broth Microdilution Methods, 2010 to 2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. liofilchem.com [liofilchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chemijournal.com [chemijournal.com]
- 16. Quantitative Physiology of Saccharomyces cerevisiae at Near-Zero Specific Growth Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Effects of pH and temperature on growth and glycerol production kinetics of two indigenous wine strains of Saccharomyces cerevisiae from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bib.irb.hr:8443 [bib.irb.hr:8443]
- 21. journals.asm.org [journals.asm.org]
- 22. Relationship between pH and Medium Dissolved Solids in Terms of Growth and Metabolism of Lactobacilli and Saccharomyces cerevisiae during Ethanol Production - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effect of pH and temperature on phytase and biomass production by submerged fermentation with Aspergillus niger var. phoenicis URM 4924 | Research, Society and Development [rsdjournal.org]
- 24. Establishment of Neurospora crassa as a host for heterologous protein production using a human antibody fragment as a model product - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Amphotericin B vs. Amphotericin B Methyl Ester: A Comparative Analysis for Researchers
A deep dive into the efficacy, toxicity, and mechanisms of a classic antifungal and its promising derivative.
Amphotericin B (AmB), a polyene macrolide antibiotic, has long been a cornerstone in the treatment of severe systemic fungal infections.[1] Its broad spectrum of activity and fungicidal nature make it a powerful therapeutic agent. However, its clinical use is often hampered by significant toxicity, most notably nephrotoxicity. This has driven the development of derivatives, such as Amphotericin B methyl ester (AME), a water-soluble version designed to mitigate the parent drug's adverse effects while retaining its antifungal potency. This guide provides a detailed comparative analysis of AmB and AME, presenting experimental data, outlining methodologies, and visualizing key pathways to inform researchers and drug development professionals.
Physicochemical Properties: A Tale of Two Solubilities
The most significant physicochemical difference between Amphotericin B and its methyl ester derivative lies in their solubility. AME was specifically developed to be water-soluble, a stark contrast to the poor aqueous solubility of AmB. This fundamental difference influences their formulation and potential administration routes. While AmB requires solubilizing agents like deoxycholate or formulation into lipid-based delivery systems for parenteral use, AME can be more readily prepared in aqueous solutions.
| Property | Amphotericin B (AmB) | This compound (AME) | Reference |
| Solubility | Poorly soluble in water | Water-soluble | [2] |
| Stability in Solution | Generally more stable | Less stable, but stability increases at pH 6.0 and 5°C | [3] |
| Form in Solid State | Stable | Free base is stable, acid salts are less stable | [3] |
Mechanism of Action: A Shared Strategy Targeting Ergosterol (B1671047)
Both Amphotericin B and its methyl ester derivative exert their antifungal effects by targeting ergosterol, a critical component of the fungal cell membrane.[1][4][5] This interaction leads to the formation of transmembrane channels, disrupting the membrane's integrity and causing the leakage of essential intracellular ions and molecules, which ultimately results in fungal cell death.[1][4][5][6] While both compounds share this primary mechanism, the precise dynamics of their interaction with the cell membrane and the subsequent cellular response may have subtle differences that are a subject of ongoing research.
The following diagram illustrates the stepwise mechanism of action for both Amphotericin B and this compound.
Efficacy: A Comparative Look at Antifungal Activity
In vitro and in vivo studies have demonstrated that while AME retains significant antifungal activity, it is generally slightly less potent than its parent compound, Amphotericin B.[2][7] However, the reduced toxicity of AME allows for the administration of higher, more effective therapeutic doses.
In Vitro Efficacy
Studies comparing the minimum inhibitory concentrations (MICs) and minimal fungicidal concentrations (MFCs) of AmB and AME against various fungal pathogens have shown that AmB is often effective at lower concentrations.
| Fungal Organism | Amphotericin B (MFC in µg/ml) | This compound (MFC in µg/ml) | Reference |
| Sporothrix schenckii (yeast) | 5 to 10 | 5 to 10 | [2] |
| Other yeast-like fungi | ≤ 1 | ≤ 1 | [2] |
| Sporothrix schenckii (filamentous) | 10 | 10 | [2] |
| Oidiodendron kalrai (filamentous) | 50 | 50 | [2] |
In Vivo Efficacy
Animal model studies have been crucial in evaluating the therapeutic potential of AME. These studies have consistently shown that while AmB may be more effective at lower doses, its toxicity limits the achievable therapeutic window. In contrast, the lower toxicity of AME permits the use of higher doses, leading to effective fungal clearance without the severe side effects associated with AmB.[8][9][10]
| Infection Model | Amphotericin B (ED50 in mg/kg) | This compound (ED50 in mg/kg) | Reference |
| Histoplasma | 0.3 | 2.4 | [7] |
| Blastomyces | 0.3 | 2.8 | [7] |
| Cryptococcus | 0.2 | 2.0 | [7] |
| Candida | < 0.05 | 0.05 - 0.5 | [7] |
Toxicity Profile: The Key Advantage of AME
The primary rationale for the development of this compound was to create a less toxic alternative to Amphotericin B.[11] Numerous toxicological studies in animal models have confirmed the significantly lower toxicity of AME, particularly in terms of nephrotoxicity and hepatotoxicity.[11]
| Toxicity Metric | Animal Model | Amphotericin B | This compound | Key Finding | Reference |
| Acute Intravenous Toxicity (LD50) | Mice | ~3 mg/kg | ~60 mg/kg | AME is approximately 20 times less toxic. | [11] |
| Nephrotoxicity (1-month intraperitoneal study) | Rats | - | - | AME is about one-fourth as nephrotoxic. | [11] |
| Nephrotoxicity (1-month intravenous study) | Dogs | - | - | AME is about one-eighth as nephrotoxic. | [11] |
| Hepatotoxicity (1-month intravenous study) | Dogs | - | - | AME is one-fourth to one-half as hepatotoxic. | [11] |
| Neurotoxicity (in vitro) | Rat cortical cells | More toxic | At least 10 times less toxic | AmB disrupts the myelin sheath, while AME does not. | [12] |
| Cytotoxicity (in vitro) | Various cell lines | More toxic | Less toxic | AME causes less membrane damage and has lower impact on cell survival and growth. | [13] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of typical protocols used in the comparative analysis of Amphotericin B and this compound.
Murine Model of Systemic Fungal Infection (e.g., Coccidioidomycosis)
This model is a standard for evaluating the in vivo efficacy of antifungal agents against systemic fungal infections.
-
Infection: Male mice (e.g., ICR or BALB/c strains) are infected via intraperitoneal or intratracheal inoculation with a standardized suspension of fungal arthrospores (e.g., Coccidioides immitis).[8][9]
-
Treatment: Treatment with Amphotericin B or this compound is initiated at a specified time post-infection (e.g., 24 or 48 hours). The drugs are administered daily for a defined period (e.g., 30 days) via a clinically relevant route (e.g., intraperitoneal or intravenous injection).[8][9] Multiple dose groups are used, including a vehicle control and several escalating doses of each drug.
-
Monitoring: Animals are monitored daily for clinical signs of illness and mortality. Body weight is recorded regularly.
-
Endpoint Analysis: The primary endpoints are typically survival rate and fungal burden in target organs (e.g., lungs, spleen, liver). At the end of the study, or upon euthanasia, organs are harvested, homogenized, and plated on appropriate culture media to determine the number of colony-forming units (CFUs).
-
Toxicity Assessment: Blood samples may be collected for analysis of kidney function markers (e.g., blood urea (B33335) nitrogen) and liver enzymes.[8][9] Histopathological examination of the kidneys and other organs is performed to assess drug-induced tissue damage.[8][9]
The following diagram outlines the general workflow for an in vivo efficacy study.
In Vitro Cytotoxicity Assay
This assay determines the concentration at which an antifungal agent becomes toxic to mammalian cells.
-
Cell Culture: Mammalian cell lines (e.g., mouse osteoblasts, fibroblasts, or kidney cells) are cultured in appropriate media and conditions.[13]
-
Drug Exposure: Cells are seeded in multi-well plates and exposed to a range of concentrations of Amphotericin B and this compound for a specified duration (e.g., 24, 48, or 72 hours).[13]
-
Viability Assessment: Cell viability is measured using various assays, such as:
-
MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating cytotoxicity.
-
Direct Cell Counting: Using a hemocytometer or automated cell counter with a viability stain (e.g., trypan blue).
-
-
Data Analysis: The concentration of the drug that causes a 50% reduction in cell viability (IC50) is calculated for each compound.
Conclusion
This compound represents a significant step towards mitigating the dose-limiting toxicity of its parent compound, Amphotericin B. While generally less potent on a per-molecule basis, its improved safety profile allows for the administration of higher, therapeutically effective doses. The choice between Amphotericin B and this compound in a research or drug development context will depend on the specific application, balancing the need for high potency against the imperative of minimizing toxicity. Further research into the nuanced differences in their mechanisms of action and interactions with host cells will continue to inform the development of even safer and more effective antifungal therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 5. Amphotericin primarily kills yeast by simply binding ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Amphotericin B? [synapse.patsnap.com]
- 7. Development of a Mouse Model of Coccidioidomycosis Using an Inhalation Exposure System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scientists pinpoint structure of antifungal, challenge binding mechanism – Department of Biochemistry – UW–Madison [biochem.wisc.edu]
- 9. Reactivation of Coccidioidomycosis in a Mouse Model of Asymptomatic Controlled Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability studies with amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental animal models of coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antiviral Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy and Safety Profile of Amphotericin B Methyl Ester in Comparison to Other Polyene Antibiotics: A Guide for Researchers
This guide provides a comprehensive comparison of Amphotericin B methyl ester (AME) with other prominent polyene antibiotics, including Amphotericin B (AmB), Nystatin, and Natamycin. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed analysis of the antifungal efficacy, toxicity, and mechanisms of action of these compounds, supported by experimental data and protocols.
Data Presentation
The following tables summarize the quantitative data on the antifungal activity and toxicity of this compound and its counterparts.
Table 1: Comparative In Vitro Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Fungal Species | This compound (AME) | Amphotericin B (AmB) | Nystatin | Natamycin |
| Candida albicans | 0.1 - 1.0[1][2] | 0.1 - 0.5[1][2] | 1.0 - 4.0 | 1.6 - 3.1 |
| Cryptococcus neoformans | 0.1 - 1.0[1] | 0.1 - 0.5[1] | 1.0 - 4.0 | - |
| Aspergillus fumigatus | 0.5 - 5.0[1] | 0.5 - 5.0[1] | 2.0 - 8.0 | 4.0 - 16.0 |
| Sporothrix schenckii (Yeast) | 5.0 - 10.0[1][2] | 5.0 - 10.0[1][2] | - | - |
| Histoplasma capsulatum | 0.1 - 1.0[1] | 0.1 - 0.5[1] | - | - |
Note: MIC values can vary depending on the specific strain and testing methodology.
Table 2: Comparative Toxicity Profile
| Parameter | This compound (AME) | Amphotericin B (AmB) | Nystatin | Natamycin |
| Cytotoxicity (IC50 in µg/mL) | ||||
| Human Embryonic Kidney (HEK293) Cells | > 204.8 | ~25.6 - 102.4 | Markedly toxic (specific IC50 not consistently reported) | Low cytotoxicity in human lymphocytes[3] |
| Human Keratinocytes | Less toxic than Nystatin A1 | - | More toxic than its derivatives[4] | - |
| Hemolytic Activity | Significantly lower than AmB | EH50: 19.38 µg/mL | High | Low |
| Acute Toxicity (LD50 in mg/kg) | ||||
| Mouse (intravenous) | ~60 | ~3 | - | - |
| Mouse (intraperitoneal) | - | - | 200[5] | 1600[6] |
| Rat (oral) | - | - | >10,000[7] | - |
Note: Toxicity data is compiled from various studies and may not be directly comparable due to different experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3 Guideline Adaptation)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.
-
Materials:
-
96-well polystyrene microplates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Antifungal stock solutions (e.g., in DMSO)
-
Fungal inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Prepare serial two-fold dilutions of the antifungal agents in the 96-well plates to a final volume of 100 µL per well.
-
Prepare the fungal inoculum in RPMI-1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Add 100 µL of the standardized fungal inoculum to each well containing the antifungal dilution.
-
Include a drug-free well as a growth control and a non-inoculated well as a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
-
2. MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to determine their viability after exposure to a test compound.
-
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HEK293)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Incubate the cells for a specified period (e.g., 24 or 48 hours).
-
After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Remove the MTT solution and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell viability) is calculated.
-
3. Hemolysis Assay
This assay determines the lytic effect of a compound on red blood cells (RBCs).
-
Materials:
-
Fresh whole blood (e.g., human or rabbit) with an anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS)
-
Test compounds at various concentrations
-
Positive control (e.g., Triton X-100 or distilled water)
-
Negative control (PBS)
-
Centrifuge
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Centrifuge the whole blood to pellet the RBCs, and wash the pellet several times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 2%.
-
In a 96-well plate, add 100 µL of the test compound dilutions to the wells.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the amount of hemoglobin released.
-
The percentage of hemolysis is calculated using the formula: ((Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)) * 100.
-
Mandatory Visualization
Mechanism of Action and Signaling Pathways
The primary mechanism of action for most polyene antibiotics involves their interaction with ergosterol (B1671047) in the fungal cell membrane. However, the downstream consequences of this interaction can vary.
Caption: Comparative mechanisms of action of polyene antibiotics.
The above diagram illustrates the distinct primary mechanisms of action. Amphotericin B, its methyl ester, and Nystatin primarily act by forming pores in the fungal membrane after binding to ergosterol, leading to ion leakage, oxidative stress, and ultimately apoptotic-like cell death.[8] In contrast, Natamycin also binds to ergosterol but its primary mode of action is the inhibition of vacuole fusion, which disrupts cellular processes and leads to growth inhibition.[9][10]
Experimental Workflow for Antifungal Efficacy and Toxicity Screening
The following workflow outlines the key experimental steps for comparing the efficacy and toxicity of different antifungal compounds.
Caption: A streamlined workflow for screening antifungal compounds.
This workflow begins with the selection of antifungal agents and branches into two parallel streams for assessing efficacy and toxicity. The efficacy is determined through MIC and MFC assays, while toxicity is evaluated using cytotoxicity and hemolysis assays. The final step involves a comprehensive data analysis to compare the compounds and determine their therapeutic potential.
Signaling Pathway of Amphotericin B-Induced Oxidative Stress and Apoptosis
Amphotericin B, beyond its pore-forming ability, induces a cascade of intracellular events leading to fungal cell death.
Caption: Signaling cascade of Amphotericin B-induced fungal cell death.
As depicted, Amphotericin B's interaction with the fungal membrane triggers the Ras/PKA signaling pathway, leading to mitochondrial dysfunction and a surge in reactive oxygen species (ROS). This oxidative stress causes DNA damage, which in turn activates caspase-like proteases, culminating in apoptosis.
References
- 1. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro antifungal activity of amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Nystatin A₁ derivatives exhibiting low host cell toxicity and antifungal activity in an in vitro model of oral candidosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nystatin [USP:INN:BAN:JAN] | C47H75NO17 | CID 6433272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zsp.com.pk [zsp.com.pk]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Nystatin? [synapse.patsnap.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of In Vitro Antifungal Efficacy: Amphotericin B vs. its Methyl Ester Derivative
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifungal activities of the widely-used antifungal agent Amphotericin B (AmB) and its semi-synthetic derivative, Amphotericin B methyl ester (AME). This analysis is supported by experimental data to delineate the antifungal spectrum and potency of both compounds.
Amphotericin B, a polyene macrolide antibiotic, remains a cornerstone in the treatment of severe systemic fungal infections. Its potent fungicidal activity, however, is often accompanied by significant toxicity, most notably nephrotoxicity.[1][2] This has driven the development of derivatives aimed at improving its therapeutic index. Among these, this compound (AME) was synthesized to enhance solubility and potentially reduce toxicity.[3]
This guide synthesizes available in vitro data to compare the antifungal efficacy of AmB and AME against a range of fungal pathogens.
Quantitative Comparison of Antifungal Activity
The in vitro antifungal activity of AmB and AME has been evaluated against various pathogenic fungi. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Another important metric is the Minimal Fungicidal Concentration (MFC), the lowest concentration that results in fungal death.
Studies have consistently shown that while AME possesses a broad spectrum of antifungal activity, its potency is generally slightly lower than that of the parent compound, Amphotericin B.[4][5][6] The following table summarizes the comparative minimal fungicidal concentrations (MFC) for several fungal species.
| Fungal Species | Form | Amphotericin B (MFC, µg/mL) | This compound (MFC, µg/mL) |
| Sporothrix schenckii | Yeast | 5 - 10 | 5 - 10 |
| Sporothrix schenckii | Filamentous | 10 | 10 |
| Oidiodendron kalrai | Filamentous | 50 | 50 |
| Other Yeast-like Fungi | Yeast | ≤ 1 | ≤ 1 |
| Dermatophytes, Phycomycetes, Dematiaceous Fungi | - | up to 50 | up to 50 |
Data sourced from Howarth, Tewari, and Solotorovsky (1975).[4][5]
The data indicates that for many yeast-like fungi, both compounds are effective at low concentrations.[4] However, higher concentrations are required for fungicidal action against filamentous fungi, dermatophytes, and other potentially pathogenic fungi.[5][7] Notably, for the tested organisms, the MFC values for AmB and AME were found to be quite similar.
Experimental Protocols
The determination of in vitro antifungal activity is crucial for evaluating and comparing the efficacy of antifungal agents. The following is a generalized protocol based on standard methodologies for antifungal susceptibility testing.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the MIC of an antifungal agent.
-
Preparation of Antifungal Agents: Stock solutions of Amphotericin B and this compound are prepared by dissolving the compounds in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).[8] Serial two-fold dilutions are then made in a liquid growth medium, typically RPMI 1640 medium buffered with MOPS to a pH of 7.0.[8][9]
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar (B569324) medium, such as Sabouraud dextrose agar. A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, usually corresponding to a 0.5 McFarland standard, to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[9]
-
Incubation: A standardized volume of the fungal inoculum is added to each well of a microtiter plate containing the serially diluted antifungal agents. The plates are then incubated at 35°C for 24 to 48 hours.[9]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is no visible growth of the fungus.[9]
Minimal Fungicidal Concentration (MFC) Determination
Following the MIC determination, the MFC can be ascertained.
-
Subculturing: Aliquots from the wells of the microtiter plate that show no visible growth are subcultured onto an agar medium that does not contain the antifungal agent.
-
Incubation: The agar plates are incubated at 35°C for a sufficient period to allow for the growth of any viable fungal cells.
-
MFC Determination: The MFC is defined as the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates, representing a 99.9% reduction in the initial inoculum.[10]
Visualizing the Experimental Workflow and Mechanism of Action
To better illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for In Vitro Antifungal Susceptibility Testing.
The proposed mechanism of action for both Amphotericin B and its methyl ester derivative involves interaction with the fungal cell membrane.
References
- 1. Amphotericin B - Wikipedia [en.wikipedia.org]
- 2. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Antifungal Macrocycle Antibiotic Amphotericin B—Its Present and Future. Multidisciplinary Perspective for the Use in the Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro antifungal activity of amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Evaluation of Amphotericin B Interpretive Breakpoints for Candida Bloodstream Isolates by Correlation with Therapeutic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antifungal susceptibilities of Candida species to liposomal amphotericin B, determined using CLSI broth microdilution, and amphotericin B deoxycholate, measured using the Etest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of the Systemic Toxicity of Amphotericin B and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the systemic toxicity profiles of the conventional antifungal agent Amphotericin B (AmB) and its semi-synthetic derivative, Amphotericin B methyl ester (AME). The information presented herein is supported by experimental data from preclinical studies to assist researchers in evaluating the relative safety of these two compounds.
Executive Summary
Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is notoriously limited by its significant host toxicity, particularly nephrotoxicity. The development of this compound (AME) was a strategic effort to mitigate these adverse effects while preserving antifungal efficacy. Extensive preclinical evidence overwhelmingly demonstrates that AME exhibits a markedly improved safety profile compared to its parent compound. In various animal models, AME has been shown to be significantly less toxic to the kidneys, liver, and central nervous system.[1][2][3] In vitro studies further corroborate these findings, indicating reduced cytotoxicity of AME towards mammalian cells.[4][5]
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from comparative toxicity studies between Amphotericin B and this compound.
Table 1: Comparative Systemic Toxicity in Animal Models
| Toxicity Endpoint | Species | Route of Administration | Finding | Reference(s) |
| Acute Systemic Toxicity | Mouse | Intravenous | AME is approximately 20 times less toxic than AmB. | [1][6][7] |
| Nephrotoxicity | Rat | Intraperitoneal | AME is approximately 4 times less nephrotoxic than AmB. | [1][7] |
| Nephrotoxicity | Dog | Intravenous | AME is approximately 8 times less nephrotoxic than AmB. | [1][7] |
| Hepatotoxicity | Dog | Intravenous | AME is 2 to 4 times less hepatotoxic than AmB. | [1][7] |
| Neurotoxicity | Rat | Intracisternal | AmB is significantly more neurotoxic than AME. A 10-fold higher dose of AME showed no significant neurotoxicity. | [3] |
Table 2: Comparative In Vitro Cytotoxicity
| Cell Type | Assay | Finding | Reference(s) |
| Various Mammalian Cell Lines | Membrane Damage (51Cr release), Cell Survival, Viability | AME causes less membrane damage and is less toxic than AmB. Higher concentrations of AME are required to inhibit cell growth. | [5] |
| Glial Cells (in culture) | Cytotoxicity | AME is at least 10 times less toxic than AmB. | [8] |
| Normal and Tumor Cell Lines | Cell Survival, Viability, Growth Rate | AME is less toxic to all cell lines compared to AmB. | [4] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key comparative toxicity studies cited in this guide.
Acute Systemic Toxicity in Mice
-
Objective: To determine the median lethal dose (LD50) of a single intravenous injection of AmB versus AME.
-
Animal Model: Male or female mice (strain often specified, e.g., Swiss-Webster).
-
Procedure:
-
Animals are divided into groups, each receiving a different dose of either AmB or AME.
-
The compounds are administered as a single bolus injection into a tail vein.
-
A control group receives the vehicle solution.
-
Animals are observed for a specified period (e.g., 7-14 days) for mortality and clinical signs of toxicity.
-
The LD50 is calculated using a standard statistical method (e.g., probit analysis).
-
Nephrotoxicity Assessment in Rats
-
Objective: To evaluate and compare the kidney damage induced by repeated administration of AmB and AME.
-
Animal Model: Male Sprague-Dawley rats.[9]
-
Procedure:
-
Rats are treated with daily intraperitoneal injections of AmB (e.g., 15 mg/kg) or an equimolar dose of AME for a set duration (e.g., 5 consecutive days).[9]
-
Urine is collected periodically to measure markers of kidney damage, such as urinary tubular cells and malate (B86768) dehydrogenase.[10]
-
Blood samples are taken to assess renal function by measuring blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels.
-
At the end of the study, the kidneys are harvested for histopathological examination to assess for tubular necrosis and other signs of damage.
-
In Vitro Hemolysis Assay
-
Objective: To assess the membrane-damaging effects of AmB and AME on red blood cells as an indicator of general cytotoxicity.
-
Methodology:
-
Fresh red blood cells (RBCs) are isolated from whole blood (e.g., human or rabbit) by centrifugation and washed with a buffered saline solution.
-
A suspension of RBCs is incubated with various concentrations of AmB or AME at 37°C for a specified time (e.g., 1 hour).
-
A positive control (e.g., Triton X-100) is used to induce 100% hemolysis, and a negative control (vehicle) is used to measure spontaneous hemolysis.
-
After incubation, the samples are centrifuged to pellet intact RBCs.
-
The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, is quantified by measuring its absorbance using a spectrophotometer (e.g., at 540 nm).
-
Visualization of Comparative Toxicity and Mechanism
The following diagrams illustrate the comparative toxicity workflow and the proposed mechanism for the reduced toxicity of this compound.
Caption: Workflow for the comparative toxicity assessment of Amphotericin B and its methyl ester.
Caption: Proposed mechanism for the reduced toxicity of this compound.
Conclusion
The esterification of the carboxyl group on the Amphotericin B molecule to form this compound results in a compound with a substantially improved therapeutic index in preclinical models. The consistent and significant reduction in acute systemic toxicity, nephrotoxicity, hepatotoxicity, and neurotoxicity positions AME as a promising alternative to conventional AmB, warranting further investigation and development. Researchers and drug developers should consider these toxicological differences when designing new antifungal therapies or combination regimens.
References
- 1. Reduced toxicity of this compound (AME) vs. amphotericin B and fungizone in tissue culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity mechanisms of amphotericin B and its neutralization by conjugation with arabinogalactan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound hydrochloride and amphotericin B: comparative acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Toxicological Studies of this compound and Amphotericin B in Mice, Rats, and Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicity of amphotericin B and its methyl ester toward normal and tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Mechanism of the selective toxicity of amphotericin B incorporated into liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sixty years of Amphotericin B: An Overview of the Main Antifungal Agent Used to Treat Invasive Fungal Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Experimental studies on the nephrotoxicity of amphotericin B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Amphotericin B Methyl Ester and Fluconazole in Antifungal Research
For researchers, scientists, and drug development professionals, the choice of an appropriate antifungal agent is paramount to successful outcomes. This guide provides a comprehensive side-by-side comparison of two significant antifungal compounds: Amphotericin B methyl ester, a derivative of the polyene macrolide Amphotericin B, and fluconazole (B54011), a triazole antifungal. This comparison is based on available experimental data to objectively evaluate their performance and utility in a research context.
Executive Summary
Amphotericin B and its derivatives, including the methyl ester, and fluconazole represent two distinct classes of antifungal agents with different mechanisms of action, spectra of activity, and pharmacokinetic profiles. This compound, like its parent compound, is a broad-spectrum fungicidal agent that directly targets the fungal cell membrane. In contrast, fluconazole is a fungistatic agent with a narrower spectrum, primarily targeting the synthesis of ergosterol (B1671047), a key component of the fungal cell membrane. While this compound offers the advantage of a broader spectrum and fungicidal activity, fluconazole is known for its excellent oral bioavailability and favorable safety profile. The selection of either agent for research or therapeutic development depends critically on the target organism, the nature of the investigation, and the desired outcome.
Mechanism of Action
The fundamental difference between this compound and fluconazole lies in their mode of action at the cellular level.
This compound: As a polyene, this compound directly interacts with ergosterol, the primary sterol in fungal cell membranes. This binding leads to the formation of pores or channels in the membrane, disrupting its integrity. The resulting leakage of intracellular ions and macromolecules ultimately leads to fungal cell death. This direct, membrane-disrupting action is responsible for its fungicidal activity.
Fluconazole: Fluconazole, a triazole antifungal, inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is a critical step in the biosynthesis of ergosterol from lanosterol. By blocking this pathway, fluconazole depletes ergosterol and causes the accumulation of toxic sterol precursors in the fungal cell membrane. This disruption of membrane synthesis and function inhibits fungal growth, resulting in a fungistatic effect.
In Vitro Activity
The in vitro susceptibility of various fungal pathogens to this compound and fluconazole is a key determinant of their potential utility. Minimum Inhibitory Concentration (MIC) is a standard measure of in vitro antifungal activity.
| Fungal Species | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| Candida albicans | 0.25 - 1.0 | 0.25 - 2.0 |
| Candida glabrata | 0.5 - 2.0 | 8.0 - 64.0 (often higher) |
| Candida krusei | 0.5 - 2.0 | Inherently Resistant (≥64.0) |
| Candida parapsilosis | 0.125 - 1.0 | 1.0 - 4.0 |
| Cryptococcus neoformans | 0.125 - 0.5 | 2.0 - 16.0 |
| Aspergillus fumigatus | 0.5 - 2.0 | Generally Resistant (>64.0) |
Note: MIC values can vary depending on the specific isolate and testing methodology. The data for this compound is primarily derived from studies comparing it to the parent compound, Amphotericin B, which shows similar in vitro activity.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profiles of these two agents are markedly different.
| Parameter | This compound | Fluconazole |
| Administration | Intravenous | Oral, Intravenous |
| Oral Bioavailability | Poor | >90%[1] |
| Protein Binding | High (>90%) | Low (11-12%)[1] |
| Distribution | Wide, including tissues, but poor CNS penetration | Wide, including CSF and other body fluids[1] |
| Metabolism | Largely unknown, presumed to be slow | Minimal (~10%)[1] |
| Elimination Half-life | ~24 hours (initial phase), longer terminal phase | ~30 hours[1] |
| Excretion | Primarily non-renal | Primarily renal (as unchanged drug)[1] |
In Vivo Efficacy from Preclinical Models
Animal models provide crucial data on the in vivo performance of antifungal agents. Studies comparing Amphotericin B (parent compound) and fluconazole have demonstrated key differences in their efficacy depending on the fungal pathogen and the host's immune status.
In a rabbit model of Candida albicans endocarditis, Amphotericin B was more effective than fluconazole in reducing fungal burden in vegetations and kidneys.[2] Similarly, in a rabbit model of disseminated candidiasis and endophthalmitis, Amphotericin B was superior to fluconazole in treating the eye infection.[3] A study in a rat model of systemic candidiasis caused by C. tropicalis and C. glabrata showed that oral fluconazole was only slightly inferior to Amphotericin B. However, against C. krusei, Amphotericin B was more effective in reducing liver fungal burden.[4]
Clinical Efficacy and Toxicity
Clinical data directly comparing this compound and fluconazole are limited. However, extensive clinical trials have compared conventional Amphotericin B deoxycholate with fluconazole. These studies provide valuable insights, keeping in mind that the methyl ester derivative is reported to have a significantly improved toxicity profile.
A meta-analysis of studies in patients with candidaemia found that fluconazole was as efficacious as Amphotericin B but was associated with less toxicity.[5] However, a trend favoring Amphotericin B was observed for the mycological eradication of non-albicans Candida species.[5] In a matched cohort study of cancer patients with hematogenous candidiasis, overall response rates were similar for fluconazole (73%) and Amphotericin B (71%), but toxicity was significantly lower in the fluconazole group (9% vs. 67%).[6] For empiric antifungal therapy in febrile neutropenic cancer patients, fluconazole was found to be an equally effective but less toxic alternative to Amphotericin B.[7]
| Outcome | Amphotericin B (deoxycholate) | Fluconazole |
| Overall Efficacy (Candidemia) | Similar to fluconazole[5][6] | Similar to Amphotericin B[5][6] |
| Efficacy (non-albicans Candida) | May be more effective[5] | May be less effective[5] |
| Toxicity | High (nephrotoxicity, infusion reactions)[6] | Low (generally well-tolerated) |
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standardized procedure for determining the in vitro susceptibility of fungi to antifungal agents.
Protocol:
-
Preparation of Antifungal Agent: A stock solution of the antifungal agent is prepared and then serially diluted in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then diluted to achieve a final inoculum concentration in the wells.
-
Inoculation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. A growth control well (without the drug) and a sterility control well (without inoculum) are included.
-
Incubation: The plate is incubated at 35°C for a specified period, typically 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. For Amphotericin B, this is typically complete inhibition, while for fluconazole, it is often a ≥50% or ≥80% reduction in growth.
Time-Kill Assay
This assay provides information on the pharmacodynamic properties of an antifungal agent, specifically whether it is fungicidal or fungistatic.
Protocol:
-
Preparation: Standardized fungal inocula are prepared and added to flasks containing a liquid growth medium.
-
Drug Addition: The antifungal agent is added to the flasks at various concentrations (e.g., 1x, 2x, 4x MIC). A growth control flask without the drug is also included.
-
Incubation and Sampling: The flasks are incubated at 35°C with agitation. Aliquots are removed at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: The withdrawn samples are serially diluted and plated on agar (B569324) plates. After incubation, the number of colony-forming units (CFU) is counted.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each drug concentration. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity, while a <3-log10 reduction is considered fungistatic.
Conclusion
This compound and fluconazole are valuable tools in antifungal research, each with a distinct profile. This compound, with its broad-spectrum fungicidal activity, is a potent agent, and its lower toxicity compared to the parent compound makes it an attractive candidate for further investigation. Fluconazole's excellent pharmacokinetic profile and safety make it a reliable choice, particularly for infections caused by susceptible Candida species. The selection between these two agents should be guided by the specific research question, the target organisms, and the experimental model being employed. The provided data and protocols offer a foundation for making informed decisions in the design and execution of antifungal research studies.
References
- 1. Antifungal pharmacodynamic characteristics of fluconazole and amphotericin B tested against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole vs. amphotericin B for the management of candidaemia in adults: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluconazole versus amphotericin B in the treatment of hematogenous candidiasis: a matched cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A randomized comparison of fluconazole with amphotericin B as empiric anti-fungal agents in cancer patients with prolonged fever and neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Amphotericin B and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of the widely used antifungal agent, Amphotericin B (AmB), and its semi-synthetic derivative, Amphotericin B methyl ester (AME). Understanding the stability differences between these two compounds is critical for the development of robust and effective pharmaceutical formulations. This document summarizes key stability data, outlines experimental methodologies for stability assessment, and provides visual representations of relevant chemical structures and experimental workflows.
Executive Summary
Amphotericin B (AmB) is a potent, broad-spectrum antifungal agent, but its use is often limited by its poor aqueous solubility and significant toxicity. The methyl ester derivative, this compound (AME), was developed to address some of these limitations, exhibiting increased water solubility and reduced toxicity.[1][2] However, the esterification of the carboxyl group in AmB to form AME introduces a new potential site for degradation, impacting its overall stability.
In general, solid-state Amphotericin B and its methyl ester free base exhibit comparable stability.[3] However, in solution, Amphotericin B is typically more stable than the salt forms of its methyl ester derivative.[3] The stability of AME in solution is highly dependent on pH and temperature, and under optimized conditions (pH 6.0 and 5°C), its stability can be comparable to that of the parent compound.[3]
Chemical Structures and Rationale for Stability Differences
The primary structural difference between Amphotericin B and this compound is the modification of the carboxyl group at the C16 position. In AME, this carboxylic acid is converted to a methyl ester. This seemingly minor change has significant implications for the molecule's physicochemical properties, including its stability.
The ester linkage in AME is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a degradation pathway not present in the parent AmB molecule. Conversely, the carboxylic acid group in AmB can participate in intramolecular reactions and influences the aggregation state of the molecule, which in turn affects its stability.
Comparative Stability Data
While extensive quantitative data directly comparing the degradation kinetics of AmB and AME under identical conditions are limited in publicly available literature, the following tables summarize the key qualitative and semi-quantitative findings.
Table 1: Comparison of Solid-State Stability
| Compound | Form | Relative Stability | Reference |
| Amphotericin B | Free Base | Stable | [3] |
| This compound | Free Base | Similarly stable to AmB free base | [3] |
| This compound | Acid Salts | Less stable than the free base and AmB | [3] |
Table 2: Comparison of Solution Stability
| Condition | Amphotericin B | This compound | Reference |
| General (aqueous solution) | Generally more stable | Generally less stable than AmB | [3] |
| pH 6.0, 5°C | Stable | Stability comparable to AmB | [3] |
| Acidic pH | Susceptible to degradation | Susceptible to hydrolysis and other degradation | [4] |
| Basic pH | Susceptible to degradation | Susceptible to hydrolysis and other degradation | [4] |
| Presence of Oxygen | Susceptible to autoxidation | Information not available | [5] |
| Light Exposure | Susceptible to photodegradation | Information not available | [4] |
Degradation Pathways
The degradation of Amphotericin B is primarily driven by oxidation and hydrolysis, with the specific pathway being highly dependent on the pH of the solution.
For this compound, an additional degradation pathway of ester hydrolysis is introduced.
Experimental Protocols
Stability-Indicating HPLC Method for Amphotericin B
A common method for assessing the stability of Amphotericin B and its derivatives is High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD). The following is a summary of a published method.[4][6]
Chromatographic Conditions:
-
Column: C18, 200 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 65:35 (v/v) mixture of an organic phase (Methanol:Acetonitrile, 41:18 v/v) and an aqueous phase (2.5 mmol L⁻¹ disodium (B8443419) edetate, pH 5.0)
-
Flow Rate: 1.0 mL min⁻¹
-
Injection Volume: 20 µL
-
Column Temperature: 30 ± 2 °C
-
Detection Wavelength: 383 nm
Forced Degradation Studies:
To evaluate the stability of the compounds under various stress conditions, forced degradation studies are performed. This involves exposing the drug substance to conditions such as acid, base, oxidation, heat, and light.[4]
-
Acid Degradation: Exposure to 0.01 mol L⁻¹ HCl.
-
Base Degradation: Exposure to 0.001 mol L⁻¹ NaOH.
-
Oxidative Degradation: Exposure to hydrogen peroxide solution.
-
Thermal Degradation: Heating the solution (e.g., at 70°C).
-
Photodegradation: Exposure to UV or fluorescent light.
The following workflow illustrates a typical stability testing procedure.
Conclusion
The stability of Amphotericin B and its methyl ester derivative is a critical consideration in the development of effective antifungal therapies. While the esterification in AME improves solubility and reduces toxicity, it introduces a susceptibility to hydrolysis. Amphotericin B, while generally more stable in solution, suffers from poor solubility and a higher toxicity profile.
The choice between Amphotericin B and this compound for a particular application will depend on a careful consideration of the desired formulation properties, the intended route of administration, and the acceptable stability profile. For liquid formulations, careful control of pH and temperature is crucial for maintaining the stability of AME. Further head-to-head quantitative stability studies under a broad range of conditions are warranted to provide a more complete picture of the relative stability of these two important antifungal agents.
References
- 1. Comparative In Vitro Antifungal Activity of Amphotericin B and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro antifungal activity of amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability studies with amphotericin B and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methodology Development and Validation of Amphotericin B Stability by HPLC-DAD – ScienceOpen [scienceopen.com]
- 5. The role of aggregation and ionization in the chemical instability of Amphotericin B in aqueous methanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating the antiviral activity of Amphotericin B methyl ester against specific viruses.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antiviral activity of Amphotericin B methyl ester (AME), a water-soluble derivative of Amphotericin B. It is intended to be a valuable resource for researchers and professionals in the field of virology and antiviral drug development, offering a consolidated view of its efficacy against specific enveloped viruses in comparison to established antiviral agents. While AME has demonstrated a broad spectrum of antiviral activity in early studies, this guide also highlights the current gaps in publicly available quantitative data, paving the way for future research.
Executive Summary
This compound (AME) has been shown to possess in vitro antiviral activity against a range of enveloped viruses, including Herpes Simplex Virus (HSV), vaccinia virus, Sindbis virus, and Vesicular Stomatitis Virus (VSV).[1] Its proposed mechanism of action involves interaction with sterol components within the viral envelope, leading to viral inactivation.[1][2] This is in contrast to its well-established antifungal mechanism of targeting ergosterol (B1671047) in fungal cell membranes. A significant advantage of AME is its water solubility and reduced toxicity compared to its parent compound, Amphotericin B.[1] However, a comprehensive quantitative comparison with current standard-of-care antiviral drugs is limited by the availability of specific 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) data in readily accessible scientific literature. This guide synthesizes the available qualitative and quantitative data to provide a comparative overview.
Comparative Antiviral Activity
The following tables summarize the available quantitative data for the antiviral activity of AME and its comparators against specific viruses. It is important to note the absence of specific EC50/IC50 values for AME in the reviewed literature, a critical knowledge gap for direct comparison.
Table 1: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)
| Compound | Antiviral Activity (EC50/IC50) | Cell Type | Assay | Reference |
| This compound (AME) | Not Reported in Accessible Literature | Human Embryonic Fibroblasts | Plaque Reduction Assay | [1] |
| Acyclovir | 0.85 µM (IC50) | - | - |
Table 2: Antiviral Activity against Vaccinia Virus
| Compound | Antiviral Activity (EC50/IC50) | Cell Type | Assay | Reference |
| This compound (AME) | Not Reported in Accessible Literature | Human Embryonic Fibroblasts | Plaque Reduction Assay | [1] |
| Cidofovir | 18.74 ± 6.02 µM (EC50) | HeLa-S3 | Plaque Reduction Assay |
Table 3: Antiviral Activity against Sindbis Virus
| Compound | Antiviral Activity (EC50/IC50) | Cell Type | Assay | Reference |
| This compound (AME) | Not Reported in Accessible Literature | Human Embryonic Fibroblasts | Plaque Reduction Assay | [1] |
| Ribavirin | Not Reported in Accessible Literature | - | - |
Table 4: Antiviral Activity against Vesicular Stomatitis Virus (VSV)
| Compound | Antiviral Activity (EC50/IC50) | Cell Type | Assay | Reference |
| This compound (AME) | Not Reported in Accessible Literature | Human Embryonic Fibroblasts | Plaque Reduction Assay | [1] |
| Interferon-alpha | Not Reported in Accessible Literature | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate antiviral activity.
Plaque Reduction Assay
This assay is a standard method for determining the infectivity of a lytic virus and the efficacy of an antiviral compound.
Objective: To determine the concentration of an antiviral agent required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1, HeLa cells for Vaccinia Virus) in 6-well or 12-well plates.
-
Virus stock of known titer.
-
Test compound (AME or comparator) at various concentrations.
-
Cell culture medium (e.g., DMEM).
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cell monolayers. Infect the cells with a predetermined amount of virus (to produce 50-100 plaques per well) in the presence of varying concentrations of the test compound. A virus-only control (no compound) and a cell-only control (no virus, no compound) should be included.
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.
-
Overlay: Gently aspirate the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The semi-solid overlay restricts the spread of progeny virions, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Fixation and Staining: Aspirate the overlay and fix the cells with a suitable fixative (e.g., 10% formalin). After fixation, stain the cell monolayer with crystal violet solution.
-
Plaque Counting: Gently wash the wells to remove excess stain and allow the plates to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value is determined from the dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of new infectious virus particles.
Objective: To quantify the reduction in the titer of progeny virus produced in the presence of an antiviral agent.
Materials:
-
Confluent monolayer of susceptible host cells in multi-well plates.
-
Virus stock.
-
Test compound (AME or comparator) at various concentrations.
-
Cell culture medium.
-
96-well plates for virus titration.
Procedure:
-
Infection and Treatment: Infect confluent cell monolayers with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.
-
Incubation: Incubate the infected cells for a full viral replication cycle (e.g., 24-48 hours).
-
Harvesting: After incubation, subject the cells and supernatant to freeze-thaw cycles to release the progeny virus.
-
Virus Titration: Determine the titer of the harvested virus from each compound concentration and the virus control using a standard titration method, such as a plaque assay or a TCID50 (50% Tissue Culture Infectious Dose) assay in 96-well plates.
-
Data Analysis: Calculate the reduction in virus yield (in log10 PFU/mL or TCID50/mL) for each compound concentration compared to the virus control. The concentration that reduces the virus yield by a certain percentage (e.g., 90% or 99%) can be determined.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication in scientific research. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a typical experimental workflow.
Caption: Experimental workflow for in vitro antiviral assays.
Caption: Simplified cGAS-STING signaling pathway activated by HSV-1 DNA.
Caption: Vaccinia virus evasion of the JAK/STAT signaling pathway.
Conclusion
This compound (AME) presents an interesting profile as a potential antiviral agent due to its activity against a variety of enveloped viruses and its improved solubility and toxicity profile compared to Amphotericin B. The likely mechanism of action, targeting sterols in the viral envelope, suggests a broad-spectrum potential that is distinct from many currently approved antiviral drugs. However, the lack of recent, publicly available quantitative data comparing its efficacy to modern antiviral therapies is a significant limitation. Further research, including head-to-head in vitro studies generating comparative EC50 values, is essential to fully validate the therapeutic potential of AME in the current landscape of antiviral drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of Amphotericin B and its Methyl Ester on Neutrophil Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of the antifungal agent Amphotericin B (AmB) and its derivative, Amphotericin B methyl ester (AME), on key neutrophil functions. The information is compiled from in vitro studies to assist researchers in understanding the immunomodulatory properties of these compounds.
Executive Summary
Amphotericin B, a cornerstone in the treatment of systemic fungal infections, is known to modulate neutrophil function. Its methyl ester derivative, AME, has been investigated as a potentially less toxic alternative. This guide presents a comparative analysis of their effects on neutrophil adherence, chemotaxis, phagocytosis, and antimicrobial activity. While both compounds demonstrate an impact on neutrophil function, notable differences in their potency and specific effects exist.
Data Presentation: Quantitative Comparison of Neutrophil Function
The following tables summarize the in vitro effects of Amphotericin B and this compound on various neutrophil functions based on available experimental data.
Table 1: Effect of Amphotericin B and this compound on Neutrophil Adherence, Chemotaxis, and Phagocytic Killing
| Neutrophil Function | Amphotericin B (AmB) | This compound (AME) | Control | Reference |
| Adherence | Decreased at low concentrations, increased at high concentrations | Decreased at low concentrations, increased at high concentrations | Baseline | [1][2] |
| Chemotaxis | Marked suppression | Marked suppression | Normal migration | [1][2] |
| Phagocytic Capacity & Killing | Decreased | No significant difference from control | Baseline | [1][2] |
Table 2: Effects of Conventional Amphotericin B on Various Neutrophil Effector Functions
| Neutrophil Effector Function | Effect of Amphotericin B (50 µg/ml) | Control | P-value | Reference |
| CD62L Shedding | 41% ± 4% | 11% ± 2% | < 0.0001 | [3][4] |
| CD11b Expression | No significant effect | Baseline | - | [3][4] |
| Degranulation (CD66b Expression) | 1.5% ± 0.1% | 1.0% ± 0.0% | 0.0003 | [3][4] |
| ROS Release (RFU) | 46,673 ± 4,083 | 13,396 ± 4,621 | 0.0099 | [3][4] |
| Phagocytosis (LPS-stimulated) | 43% ± 3% | 59% ± 3% | 0.0208 | [4] |
| Phagocytosis (Zymosan-stimulated) | 38% ± 2% | 51% ± 3% | 0.0144 | [4] |
| IL-8 Release (pg/ml) | 17,094 ± 5,511 | 887 ± 427 | 0.03 | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may have been modified in the specific studies referenced.
Neutrophil Viability Assay
-
Principle: Trypan blue exclusion is used to differentiate viable from non-viable cells.
-
Procedure:
-
Neutrophils are isolated from whole blood.
-
The cells are incubated with the test compounds (AmB or AME) at various concentrations or a control medium.
-
A small aliquot of the cell suspension is mixed with an equal volume of 0.4% Trypan Blue stain.
-
The mixture is incubated for a short period.
-
The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a microscope.
-
Viability is expressed as a percentage of viable cells relative to the total number of cells.
-
Neutrophil Adherence Assay
-
Principle: This assay measures the ability of neutrophils to adhere to a surface, often nylon wool.
-
Procedure:
-
Heparinized whole blood is incubated with the test compounds or a control.
-
The blood is then passed through a column packed with nylon wool.
-
The number of neutrophils in the blood before and after passing through the column is determined.
-
The percentage of adherent neutrophils is calculated based on the reduction in the neutrophil count in the effluent.
-
Neutrophil Chemotaxis Assay (Under-Agarose Technique)
-
Principle: This method assesses the directional migration of neutrophils towards a chemoattractant under an agarose (B213101) gel.[5][6]
-
Procedure:
-
A petri dish is coated with a layer of agarose gel.
-
Three wells are cut in a line in the agarose.
-
The center well is loaded with the neutrophil suspension.
-
One outer well is loaded with a chemoattractant (e.g., zymosan-activated serum or fMLP).
-
The other outer well is loaded with a control medium.
-
The dish is incubated to allow the cells to migrate.
-
The distance of migration towards the chemoattractant and the control medium is measured under a microscope.
-
Neutrophil Phagocytosis and Killing Assay (Chemiluminescence)
-
Principle: The production of light (chemiluminescence) by neutrophils during the respiratory burst, a key component of microbial killing, is measured.
-
Procedure:
-
Isolated neutrophils are incubated with the test compounds or a control.
-
A chemiluminogenic substrate (e.g., luminol) and opsonized particles (e.g., zymosan) are added to the neutrophil suspension.
-
The light emission is measured over time using a luminometer.
-
The intensity and kinetics of the chemiluminescent response are indicative of the phagocytic and killing capacity.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: General Mechanism of Action of Amphotericin B
References
- 1. Ketoconazole, amphotericin B, and this compound: comparative in vitro and in vivo toxicological effects on neutrophil function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ketoconazole, amphotericin B, and this compound: comparative in vitro and in vivo toxicological effects on neutrophil function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Antifungal Drugs Influence Neutrophil Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chemotaxis under agarose: a new and simple method for measuring chemotaxis and spontaneous migration of human polymorphonuclear leukocytes and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Amphotericin B methyl ester
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling Amphotericin B methyl ester.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Provides robust protection against chemical permeation and prevents contamination of the inner glove. |
| Body Protection | Disposable, polyethylene-coated polypropylene (B1209903) gown with a solid front and back closure. | Offers resistance to chemical permeation; standard cloth lab coats are insufficient. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1][2] | Standard safety glasses do not provide adequate protection from splashes or aerosols.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator is the minimum requirement. For handling powders or creating aerosols, a powered air-purifying respirator (PAPR) is recommended.[1] | Protects against the inhalation of airborne particles. A surgical mask is not a substitute.[1] |
| Foot Protection | Two pairs of disposable shoe covers over enclosed footwear.[1] | Prevents the tracking of contaminants out of the work area.[1] |
Operational Plan for Safe Handling
All procedures involving this compound must be conducted in a designated area to minimize the risk of exposure.
Engineering Controls:
-
Primary Containment: All manipulations, including weighing, dissolving, and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure.[1]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[2] Mechanical exhaust is required.
Procedural Workflow:
The following diagram outlines the step-by-step procedure for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
Spill and Emergency Procedures
Spill Management:
-
In case of a spill, evacuate the area and alert others.
-
Use a cytotoxic spill kit for cleanup.
-
Cover powder spills with a plastic sheet or tarp to minimize spreading.[2]
-
Clean the contaminated surface thoroughly.[2]
-
All materials used for cleanup must be disposed of as hazardous waste.
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of accordingly.
-
Waste Segregation: All contaminated items, including gloves, gowns, vials, and cleaning materials, must be placed in clearly labeled, sealed hazardous waste containers.[1]
-
Container Labeling: Label waste containers with "Hazardous Waste," the chemical name ("this compound - Potentially Hazardous Substance"), and the date.[1]
-
Disposal Route: Follow your institution's established procedures for the disposal of chemical hazardous waste.[1] Do not mix with general or biohazardous waste. This material and its container must be disposed of as hazardous waste.[4]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
